molecular formula C6H12O9P · Na B1152777 D-myo-Inositol-3-phosphate (sodium salt)

D-myo-Inositol-3-phosphate (sodium salt)

Cat. No.: B1152777
M. Wt: 282.1
InChI Key: CHOHZLSIGPJILL-SMHRCLIUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-myo-Inositol-3-phosphate (Ins(3)P1) is a member of the inositol phosphate (InsP) molecular family of second messengers that play a critical role in the transmission of cellular signals. The most studied InsP, Ins(1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate. Binding of Ins(1,4,5)P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium. Ins(3)P1 can be formed by the dephosphorylation of polyphosphate inositols such as Ins(3,4)P2 by inositol polyphosphate 4-phosphatase.

Properties

Molecular Formula

C6H12O9P · Na

Molecular Weight

282.1

InChI

InChI=1S/C6H13O9P.Na/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);/q;+1/p-1/t1-,2-,3+,4-,5-,6?;/m0./s1

InChI Key

CHOHZLSIGPJILL-SMHRCLIUSA-M

SMILES

O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H]1O.[Na+]

Synonyms

Ins(3)P1 (sodium salt); 3-IP1 (sodium salt)

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: D-myo-Inositol-3-phosphate Synthase (MIPS) in Plant Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Function of D-myo-Inositol-3-phosphate synthase in plants Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-myo-Inositol-3-phosphate synthase (MIPS; EC 5.5.1.4) represents the singular, rate-limiting checkpoint in the de novo biosynthesis of myo-inositol in plants. As the only enzyme capable of cyclizing D-glucose-6-phosphate (G6P) into the myo-inositol ring, MIPS governs the flux of carbon into a vast network of metabolites essential for phosphate storage (phytic acid), cell wall biogenesis (uronides/pentoses), stress adaptation (osmolytes), and signal transduction (phosphoinositides).

For researchers in plant biotechnology and agronomy, MIPS is a high-value target. Its upregulation confers abiotic stress tolerance, while its targeted suppression is the primary strategy for developing "low-phytate" crops to improve mineral bioavailability in feed. This guide provides a rigorous analysis of the MIPS catalytic mechanism, its physiological integration, and standardized protocols for assaying its activity.

Biochemical Mechanism: The NAD⁺-Dependent Cyclization

MIPS is a homotetrameric NAD⁺-dependent oxidoreductase that functions via a sophisticated internal redox cycle. Unlike typical aldolases, MIPS requires NAD⁺ not as a consumed substrate, but as a transient electron sink.

The Catalytic Cycle

The conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate (Ins3P) proceeds through three tightly coupled steps within the active site:

  • Oxidation: The enzyme-bound NAD⁺ oxidizes the C5-hydroxyl of G6P, generating 5-keto-glucose-6-phosphate and NADH. This oxidation increases the acidity of the C6 protons.

  • Aldol Condensation: A base in the active site (likely the phosphate monoester itself or a conserved Lysine) abstracts a proton from C6, generating an enolate intermediate.[1] This enolate attacks the C1 aldehyde, closing the ring to form myo-2-inose-1-phosphate .

  • Reduction: The bound NADH reduces the C5 ketone of the cyclic intermediate, regenerating NAD⁺ and yielding the final product, Ins3P .

Mechanistic Visualization

MIPS_Mechanism G6P D-Glucose-6-Phosphate (Substrate) Keto 5-Keto-Glucose-6-P (Intermediate) G6P->Keto Oxidation (NAD+ -> NADH) Enolate Enolate Intermediate (Activated C6) Keto->Enolate Proton Abstraction Inose myo-2-Inose-1-P (Cyclic Ketone) Enolate->Inose Aldol Cyclization Ins3P 1L-myo-Inositol-1-Phosphate (Product) Inose->Ins3P Reduction (NADH -> NAD+)

Figure 1: The catalytic progression of MIPS involving internal redox recycling of NAD⁺.

Physiological Roles & Metabolic Integration

MIPS sits at a metabolic crossroad. The product, Ins3P, is rapidly dephosphorylated by Inositol Monophosphatase (IMP) to free myo-inositol, which then partitions into four critical pathways.

Key Pathways
  • Phytic Acid Biosynthesis: In developing seeds, myo-inositol undergoes sequential phosphorylation (by IPK1, IPK2, etc.) to form IP6 (Phytic Acid), the principal storage form of phosphorus.

  • Phosphoinositide Signaling: Myo-inositol is incorporated into Phosphatidylinositol (PI), the precursor for PIP2 and IP3 signaling molecules that regulate calcium release and membrane trafficking.

  • Cell Wall Biogenesis: The Myo-Inositol Oxidation Pathway (MIOP) converts myo-inositol to UDP-Glucuronic acid, a precursor for cell wall pectins and hemicelluloses.

  • Osmoprotection: Under salinity or drought stress, MIPS expression spikes, fueling the synthesis of galactinol, raffinose, and ononitol—compatible solutes that stabilize cellular structures.

Metabolic Pathway Map

Plant_Inositol_Metabolism G6P Glucose-6-Phosphate MIPS MIPS (Rate Limiting) G6P->MIPS Ins3P Inositol-3-Phosphate IMP IMP (Phosphatase) Ins3P->IMP Inositol Free Myo-Inositol Kinases IPK Kinases Inositol->Kinases PIS PI Synthase Inositol->PIS MIOX MIOX Inositol->MIOX GolS Galactinol Synthase Inositol->GolS Phytic Phytic Acid (IP6) (P Storage) PI Phosphatidylinositol (Signaling) CellWall UDP-GlcA -> Pectins (Cell Wall) Osmolytes Galactinol/Raffinose (Stress Tolerance) MIPS->Ins3P IMP->Inositol Kinases->Phytic PIS->PI MIOX->CellWall GolS->Osmolytes

Figure 2: The central role of MIPS in diverting carbon from glycolysis to inositol-dependent pathways.

Experimental Protocol: The Barnett MIPS Assay

The quantification of MIPS activity is non-trivial because the product (Ins3P) is an isomer of the substrate (G6P). The standard method, established by Barnett et al. (1970), exploits the differential sensitivity of the inositol ring to periodate oxidation .

Principle

Sodium periodate (NaIO₄) oxidatively cleaves the vicinal diols of the inositol ring in Ins3P, releasing the phosphate group as inorganic phosphate (Pi) . Under the specific assay conditions, G6P is resistant to this phosphate release. The liberated Pi is then quantified colorimetrically.

Reagents Preparation[2][3]
  • Buffer A: 50 mM Tris-HCl, pH 7.5.

  • Substrate Mix: 50 mM Glucose-6-phosphate (G6P).

  • Cofactor: 5 mM NAD⁺ (freshly prepared).

  • Activator: 140 mM NH₄Cl (MIPS often requires monovalent cations).

  • Oxidant: 0.2 M Sodium Periodate (NaIO₄).

  • Quencher: 1 M Sodium Sulfite (Na₂SO₃).

  • Pi Detection: Ammonium Molybdate / Malachite Green reagent.

Step-by-Step Workflow
  • Enzyme Reaction:

    • Mix: 300 µL Buffer A + 50 µL G6P + 50 µL NAD⁺ + 50 µL NH₄Cl + 50 µL Enzyme Extract.

    • Control: Prepare a blank with boiled enzyme.

    • Incubate at 37°C for 60 minutes .

  • Termination:

    • Add 200 µL of 20% Trichloroacetic acid (TCA) to stop the reaction.

    • Centrifuge at 12,000 x g for 5 mins to remove precipitated protein.

  • Periodate Oxidation:

    • Transfer 500 µL of supernatant to a new tube.

    • Add 200 µL of 0.2 M NaIO₄ .

    • Incubate at 37°C for 60 minutes (Critical: This step releases the Pi from Ins3P).

  • Destruction of Excess Periodate:

    • Add 200 µL of 1 M Na₂SO₃ . The solution should turn colorless (iodine reduction).

  • Quantification:

    • Add Pi detection reagent (e.g., Ames or Chen reagent).

    • Incubate for 20 mins and read Absorbance at 820 nm (or 660 nm depending on reagent).

    • Calculate activity using a Pi standard curve.

Assay Logic Diagram

MIPS_Assay Step1 Incubation (G6P + Enzyme + NAD+) Step2 Termination (Add TCA) Step1->Step2 Step3 Periodate Oxidation (NaIO4 Cleaves Ins3P Ring) Step2->Step3 Supernatant Step4 Sulfite Quench (Remove Excess NaIO4) Step3->Step4 Release of Pi Step5 Colorimetric Detection (Measure Released Pi) Step4->Step5

Figure 3: Workflow for the specific periodate-coupled detection of MIPS activity.

Biotechnological Implications

Low-Phytate Crops (LPA)

Phytic acid binds minerals (Fe, Zn, Ca) in seeds, rendering them unavailable to monogastric animals (humans, poultry, pigs) and causing phosphate pollution in manure.

  • Strategy: RNAi silencing or CRISPR-Cas9 knockout of seed-specific MIPS genes (e.g., MIPS1 in soybean/rice).

  • Outcome: Significant reduction in phytic acid, increased free phosphate and mineral bioavailability.

  • Challenge: Complete MIPS knockout is lethal due to the essential role of inositol in signaling. "Leaky" mutants or seed-specific promoters (e.g., Oleosin) are required to maintain vegetative viability.

Stress Tolerance Engineering

Overexpression of MIPS from halophytes (e.g., Mesembryanthemum crystallinum) in crops like tobacco and rice has demonstrated enhanced tolerance to salt and cold stress by increasing the pool of osmoprotective inositol derivatives.

References

  • Loewus, F. A., & Murthy, P. P. (2000). myo-Inositol metabolism in plants. Plant Science. Link

  • Barnett, J. E., Brice, R. E., & Corina, D. L. (1970). A colorimetric determination of inositol monophosphates as an assay for D-glucose 6-phosphate-1L-myo-inositol 1-phosphate cyclase. Biochemical Journal. Link

  • Donahue, J. L., et al. (2010). The Arabidopsis thaliana Myo-Inositol 1-Phosphate Synthase1 Gene Is Required for Myo-Inositol Synthesis and Suppression of Cell Death. The Plant Cell.[2] Link

  • Raboy, V. (2007).[3] The ABCs of low-phytate crops. Nature Biotechnology.[3] Link

  • Majumder, A. L., et al. (2003). Diversification and evolution of L-myo-inositol 1-phosphate synthase from bacteria to higher plants. FEBS Letters. Link

Sources

D-myo-Inositol-3-Phosphate: A Critical Nexus in Cellular Metabolism and a Putative Signaling Molecule

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The family of inositol phosphates (InsPs) represents a remarkably complex and versatile signaling language that governs a vast array of cellular functions.[1] While D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is unequivocally established as a universal second messenger that mobilizes intracellular calcium, the roles of other inositol phosphate isomers are often more nuanced.[2] This technical guide focuses on D-myo-inositol-3-phosphate (Ins(3)P), a pivotal molecule that sits at the crossroads of metabolism and signaling. Its primary and undisputed role is that of the committed intermediate in the de novo synthesis of myo-inositol, the precursor to all phosphoinositides and inositol polyphosphates.[3][4] Here, we provide a comprehensive overview of the Ins(3)P metabolic pathway, its intricate regulation, and a critical evaluation of the evidence and open questions surrounding its potential, yet unproven, role as a direct second messenger in cellular physiology.

The Established Paradigm: Ins(3)P as the Gateway to Myo-Inositol

The de novo synthesis of myo-inositol is a fundamental two-step pathway that provides cells with the essential building block for a myriad of structural lipids and signaling molecules.[3] D-myo-Inositol-3-phosphate is the central product of the first and rate-limiting step of this pathway.[5]

Synthesis: The Role of D-myo-Inositol-3-Phosphate Synthase (MIPS)

The synthesis of Ins(3)P is catalyzed by the enzyme D-myo-inositol-3-phosphate synthase (MIPS; EC 5.5.1.4), also known as myo-inositol-1-phosphate synthase (MIP-synthase).[5] MIPS catalyzes the NAD+-dependent isomerization and cyclization of D-glucose-6-phosphate (G6P) to produce D-myo-inositol-3-phosphate.[3] This enzyme is highly conserved across eukaryotes, from yeast to mammals, underscoring its fundamental biological importance.[5] In mammals, the gene encoding MIPS is known as ISYNA1.[3]

The reaction is a complex intramolecular aldol condensation and reduction, where G6P is first oxidized at the C5 position, followed by cyclization and subsequent reduction to form the inositol ring.

Dephosphorylation: The Role of Inositol Monophosphatase (IMPase)

Once synthesized, Ins(3)P is rapidly dephosphorylated by the enzyme inositol monophosphatase (IMPase; EC 3.1.3.25) to yield free myo-inositol and inorganic phosphate.[3] IMPase is a key enzyme for maintaining the cellular pool of free inositol and can act on several inositol monophosphate isomers. Its activity is notably inhibited by lithium ions, a mechanism believed to be central to the therapeutic effects of lithium in treating bipolar disorder through the "inositol depletion hypothesis".[6]

The following diagram illustrates this core, two-step biosynthetic pathway.

DeNovo_Inositol_Synthesis cluster_pathway De Novo Myo-Inositol Biosynthesis cluster_downstream Downstream Fates G6P D-Glucose-6-Phosphate Ins3P D-myo-Inositol-3-Phosphate G6P->Ins3P MIPS (ISYNA1) NAD+ -> NADH MyoInositol myo-Inositol Ins3P->MyoInositol IMPase H2O -> Pi PIs Phosphoinositides (e.g., PIP2) MyoInositol->PIs PIS, PIP Kinases InsPs Higher Inositol Phosphates (e.g., IP6) MyoInositol->InsPs Inositol Kinases caption The central role of Ins(3)P in myo-inositol synthesis.

Caption: The central role of Ins(3)P in myo-inositol synthesis.

Regulation of Ins(3)P Levels: A Multi-tiered Control System

The cellular concentration of Ins(3)P, and consequently the rate of myo-inositol synthesis, is tightly controlled through the regulation of its synthesizing and degrading enzymes. This regulation occurs at both the transcriptional and post-translational levels.

Regulation of MIPS (ISYNA1)
  • Transcriptional Control: In yeast, the expression of the INO1 gene (the MIPS homolog) is famously regulated by the availability of inositol and lipid precursors.[3] When inositol is scarce, transcription factors Ino2p and Ino4p activate INO1 expression.[3] In contrast, when inositol is abundant, the repressor Opi1p inhibits transcription.[7] While mammalian ISYNA1 transcription is not controlled by extracellular inositol, it can be influenced by metabolic status, including glucose levels.[3] In plants, MIPS expression is linked to stress responses and developmental programs, such as abscisic acid (ABA) signaling during drought stress.[8]

  • Post-Translational Modification: Recent studies have revealed that MIPS activity is regulated by phosphorylation.[3][9] Specific phosphorylation events on conserved serine residues in both yeast and human MIPS can be either activating or inhibitory, adding a rapid and dynamic layer of control over Ins(3)P production.[9] For example, the mood-stabilizing drug valproate indirectly inhibits MIPS, an effect that is dependent on the GSK3 homolog Mck1 in yeast.[7]

Regulation of IMPase
  • Inhibition: As mentioned, IMPase is a primary pharmacological target of lithium.[6] Lithium acts as an uncompetitive inhibitor, trapping the enzyme-substrate complex and thereby causing an accumulation of inositol monophosphates (including Ins(3)P) and a depletion of free myo-inositol.[6]

  • Gene Expression: In yeast, the expression of the IMPase gene INM1 is activated by inositol.[3] This creates a feedback loop where the product of the pathway helps to drive the final enzymatic step.

Enzyme Regulatory Mechanism Effect on Ins(3)P Level Key Effectors/Conditions
MIPS (ISYNA1) Transcriptional RepressionDecreaseHigh inositol (yeast)
Transcriptional ActivationIncreaseLow inositol (yeast), Glucose (mammals)
Inhibitory PhosphorylationDecreaseSpecific kinase activation
Indirect InhibitionDecreaseValproate (via Mck1/GSK3)
IMPase Uncompetitive InhibitionIncreaseLithium (Li+)
Transcriptional ActivationDecreaseHigh inositol (yeast)

Ins(3)P as a Second Messenger: A Critical Evaluation

The definition of a second messenger requires that the molecule is rapidly synthesized or released in response to an extracellular stimulus, binds to a specific effector protein (receptor), and subsequently triggers a downstream cellular response. While Ins(3)P is a critical intracellular molecule, its classification as a second messenger remains largely unsubstantiated.

The Case For: Indirect and Speculative Evidence

The primary argument for a potential signaling role for Ins(3)P stems from its strategic position in metabolism. Any condition that acutely modulates MIPS or IMPase activity will necessarily alter Ins(3)P levels. For instance, treatment with lithium leads to a significant accumulation of inositol monophosphates.[3] It is conceivable that such a sharp increase in Ins(3)P concentration could allow it to interact with low-affinity binding partners that it would not otherwise engage.

Furthermore, Ins(3)P can be generated from pathways other than de novo synthesis, such as through the dephosphorylation of higher inositol polyphosphates like D-myo-inositol-3,4-bisphosphate by inositol polyphosphate 4-phosphatases.[10] This places Ins(3)P within the broader, complex web of inositol phosphate metabolism, where interconversions are common.

The Case Against: Lack of Direct Evidence

The most significant challenge to the Ins(3)P second messenger hypothesis is the absence of a known, specific intracellular receptor or effector protein. This stands in stark contrast to its renowned isomer, Ins(1,4,5)P3. The Ins(1,4,5)P3 receptor (IP3R) is a well-characterized ligand-gated calcium channel on the endoplasmic reticulum that directly links the second messenger to its physiological output—a rise in cytosolic Ca2+.[2] No such effector has been identified for Ins(3)P.

Most cellular effects observed upon perturbation of the de novo synthesis pathway can be more parsimoniously explained by the resulting changes in the cellular pool of myo-inositol and, consequently, the levels of phosphoinositides (like PI(4,5)P2) and other inositol phosphates that are derived from it.[5] For example, knocking out MIPS genes in Arabidopsis leads to defects in membrane trafficking and auxin distribution, but these effects can be rescued by overexpressing phosphatidylinositol synthase, indicating the crucial role of myo-inositol as the substrate for PtdIns synthesis.[5]

The diagram below contrasts the well-established Ins(1,4,5)P3 signaling pathway with the metabolic role of Ins(3)P.

Pathway_Comparison cluster_Ins3P Ins(3)P: Metabolic Intermediate cluster_Ins145P3 Ins(1,4,5)P3: Second Messenger G6P Glucose-6-P Ins3P Ins(3)P G6P->Ins3P MIPS Myo myo-Inositol Ins3P->Myo IMPase Question ? Ins3P->Question Direct Signaling? Stimulus Agonist (Hormone, Neurotransmitter) Receptor GPCR / RTK Stimulus->Receptor PLC PLC Receptor->PLC PIP2 PI(4,5)P2 PLC->PIP2 acts on IP3 Ins(1,4,5)P3 PIP2->IP3 Hydrolysis IP3R IP3 Receptor (ER) IP3->IP3R Binding & Activation Calcium Ca2+ Release IP3R->Calcium caption Contrasting the metabolic role of Ins(3)P with the signaling role of Ins(1,4,5)P3.

Caption: Contrasting the metabolic role of Ins(3)P with the signaling role of Ins(1,4,5)P3.

Experimental Protocols: Quantification of Ins(3)P

Distinguishing and accurately quantifying Ins(3)P from its isomers is experimentally challenging but critical for understanding its metabolism. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.

Protocol: Extraction and Quantification of Inositol Phosphates by HPLC-ESI-MS

Causality: This protocol is designed to efficiently extract highly polar inositol phosphates from a complex biological matrix and then separate and quantify them using a sensitive mass spectrometry method. The use of a strong anion exchange (SAX) column is crucial for separating the different phosphorylated isomers.

Self-Validation: The protocol includes the use of stable isotope-labeled internal standards, which co-extract with the endogenous analytes and correct for variations in extraction efficiency and instrument response, ensuring accurate quantification.

Methodology:

  • Cell Lysis and Extraction:

    • Harvest cultured cells (e.g., 1-5 million cells) by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Add 500 µL of ice-cold 0.5 M Perchloric Acid (PCA) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-InsP₆, which will dephosphorylate to provide standards for lower InsPs, or specific InsP isomer standards if available).

    • Vortex vigorously for 1 minute and incubate on ice for 20 minutes.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (the acid-soluble fraction containing InsPs).

  • Neutralization and Sample Preparation:

    • Neutralize the PCA extract by adding a calculated volume of a solution containing 1 M K₂CO₃, 20 mM EDTA until the pH is ~7.0. The EDTA chelates divalent cations that can interfere with chromatography.

    • Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm syringe filter. Lyophilize the sample to dryness.

  • HPLC-ESI-MS Analysis:

    • Reconstitute the lyophilized sample in 100 µL of mobile phase A.

    • Chromatography: Use a strong anion exchange (SAX) column (e.g., a Dionex IonPac series column).

      • Mobile Phase A: Water

      • Mobile Phase B: 1 M Ammonium Bicarbonate, pH ~8.5

      • Gradient: Develop a shallow gradient from 0% to 100% B over approximately 20-30 minutes to resolve the different inositol phosphate species. Isomers of inositol monophosphate will elute at low concentrations of mobile phase B.

    • Mass Spectrometry:

      • Use an electrospray ionization (ESI) source operating in negative ion mode.

      • Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

      • Transition for InsP₁ (including Ins(3)P): Precursor ion (m/z) 259.0 -> Product ion (m/z) 97.0 (H₂PO₄⁻) or 79.0 (PO₃⁻).

      • Monitor the corresponding transition for the stable isotope-labeled internal standard.

  • Data Analysis:

    • Identify the peak corresponding to inositol monophosphates based on retention time compared to an authentic standard. Note that this method may not resolve all monophosphate isomers (e.g., Ins(1)P, Ins(3)P, Ins(4)P) without specialized columns and gradients.

    • Quantify the analyte by calculating the peak area ratio of the endogenous InsP to the internal standard and comparing it to a standard curve.

Conclusion and Future Directions

D-myo-Inositol-3-phosphate holds an undisputed and vital position in cellular physiology as the committed precursor in the de novo synthesis of myo-inositol. The enzymatic machinery responsible for its synthesis and degradation, MIPS and IMPase, are subject to complex regulation, ensuring that the cellular supply of myo-inositol is tightly matched to metabolic and signaling demands.

The hypothesis that Ins(3)P itself acts as a second messenger is intriguing but currently lacks the direct experimental support required for its confirmation. Unlike Ins(1,4,5)P3, no specific Ins(3)P receptor or direct downstream signaling cascade has been identified. Therefore, for the drug development and research community, the most impactful therapeutic targets within this pathway remain MIPS and IMPase, primarily as a means to modulate the overall cellular inositol pool.

Future research should focus on a definitive search for Ins(3)P-specific binding proteins. The development of novel chemical probes or photoaffinity labels based on the Ins(3)P structure could be instrumental in pulling down potential cellular interactors. Until such an effector is identified and characterized, the role of D-myo-inositol-3-phosphate should be considered that of a critical metabolic intermediate, a gateway to the rich and complex world of inositol-based signaling, rather than a direct messenger itself.

References

  • Torabinejad, J., & Gillaspy, G. E. (2011). d-myo-Inositol-3-Phosphate Affects Phosphatidylinositol-Mediated Endomembrane Function in Arabidopsis and Is Essential for Auxin-Regulated Embryogenesis. The Plant Cell, 23(4), 1463–1480. [Link]

  • Saiardi, A. (2022). Regulations of myo-inositol homeostasis. UCL Discovery. [Link]

  • Hegeman, C. E., Good, L. L., & Grabau, E. A. (2001). Expression of D-myo-inositol-3-phosphate synthase in soybean. Implications for phytic acid biosynthesis. Plant physiology, 125(4), 1941–1948. [Link]

  • Odom, A. R., Stahlberg, A., Wente, S. R., & York, J. D. (2000). A role for nuclear inositol 1,4,5-trisphosphate kinase in transcriptional control. Science, 287(5460), 2026-2029. [Link]

  • Azevedo, C., & Saiardi, A. (2013). Phosphorylation regulates myo-inositol-3-phosphate synthase: a novel regulatory mechanism of inositol biosynthesis. The Journal of biological chemistry, 288(37), 26954–26963. [Link]

  • Sarkar, S., & Rubinsztein, D. C. (2023). IMPA1 dependent regulation of phosphatidylinositol 4,5-bisphosphate and calcium signalling by lithium. Life science alliance, 6(12), e202302196. [Link]

  • Yu, W., Daniel, J., Mehta, D., Maddipati, K. R., & Greenberg, M. L. (2017). MCK1 is a novel regulator of myo-inositol phosphate synthase (MIPS) that is required for inhibition of inositol synthesis by the mood stabilizer valproate. PloS one, 12(8), e0182534. [Link]

  • Appelbaum, J. S., & Agranoff, B. W. (2002). Inositol monophosphatase activity in normal, Down syndrome and dementia of the Alzheimer type CSF. Journal of psychiatric research, 36(3), 161–167. [Link]

  • Loewus, F. A., & Murthy, P. P. N. (2000). myo-Inositol Metabolism in Plants. Plant Science, 150(1), 1-19. [Link]

  • Bone, R., Springer, J. P., & Atack, J. R. (1992). Structure of inositol monophosphatase, the putative target of lithium therapy. Proceedings of the National Academy of Sciences, 89(21), 10031-10035. [Link]

  • Harder, T., & Hart, M. (2022). Myo-D-inositol Trisphosphate Signalling in Oomycetes. International journal of molecular sciences, 23(21), 13411. [Link]

  • Chakraborty, A., & Kim, S. (2025). Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders. International Journal of Molecular Sciences, 26(3), 1345. [Link]

  • Eckstein, J. W., & Barbieri, J. T. (2002). d-myo-inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways. Proceedings of the National Academy of Sciences of the United States of America, 99(6), 3820–3825. [Link]

  • Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological reviews, 96(4), 1261–1296. [Link]

  • Wu, Q. S., Zou, Y. N., & He, X. H. (2016). Potential role of D-myo-inositol-3-phosphate synthase and 14-3-3 genes in the crosstalk between Zea mays and Rhizophagus intraradices under drought stress. Scientific reports, 6, 37233. [Link]

  • Wikipedia. (n.d.). Inositol trisphosphate 3-kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic activities of mIPMK. [Link]

  • Vajan, M., & Shears, S. B. (1996). A biologic function for an "orphan" messenger: D-myo-inositol 3,4,5,6-tetrakisphosphate selectively blocks epithelial calcium-activated chloride channels. Proceedings of the National Academy of Sciences of the United States of America, 93(20), 10505–10509. [Link]

  • Ghosh, S., & Majumder, A. L. (2019). Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. Frontiers in pharmacology, 10, 1138. [Link]

  • Resnick, A. C., & Saiardi, A. (2008). Inositol polyphosphate multikinase is a physiologic PI3-kinase that activates Akt/PKB. Proceedings of the National Academy of Sciences of the United States of America, 105(47), 18275–18280. [Link]

Sources

Chemical structure and properties of D-myo-Inositol-3-phosphate sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, biological significance, and experimental handling of D-myo-Inositol-3-phosphate (Ins(3)P) sodium salt .

Executive Summary

D-myo-Inositol-3-phosphate (Ins(3)P) is a specific enantiomer of inositol monophosphate, distinct from the biosynthetic precursor L-myo-inositol-1-phosphate. It primarily functions as a downstream metabolite in the phosphoinositide 3-kinase (PI3K) signaling network. As a research reagent, the sodium salt form is critical for elucidating the catabolism of higher inositol polyphosphates (such as Ins(3,4)P2) and serving as a reference standard in metabolic profiling. This guide defines its stereochemical identity, role in signal transduction, and protocols for analytical separation.

Chemical Identity & Properties

The stereochemistry of inositol monophosphates is a frequent source of confusion. D-myo-Inositol-3-phosphate is the enantiomer of L-myo-inositol-1-phosphate (the product of de novo synthesis by MIPS).

Nomenclature & Structure
  • IUPAC Name: 1D-myo-Inositol 3-phosphate (sodium salt)

  • Common Abbreviations: Ins(3)P, D-Ins(3)P, 3-IP1

  • CAS Number: 2831-74-5 (Free acid context), 10008436 (Cayman Product ID reference)

  • Molecular Formula: C₆H₁₂O₉P • Na (Monosodium salt)

  • Molecular Weight: ~282.1 g/mol (Monosodium salt); 260.14 g/mol (Free acid)

Physicochemical Properties
PropertySpecificationNotes
Appearance White lyophilized powderHygroscopic; handle in low humidity.
Solubility Water: ≥ 50 mg/mLHighly soluble due to phosphate polarity.
pKa ~1.5 (1st), ~6.0 (2nd)Phosphate group ionization.
Stability (Solid) ≥ 2 years at -20°CProtect from moisture.
Stability (Solution) ~3 months at -20°CAvoid repeated freeze-thaw cycles.
Stereochemistry D-isomerEnantiomer of L-Ins(1)P.

Biological Significance: The "Inositol Code"

D-Ins(3)P is not the primary product of glucose recycling (which yields L-Ins(1)P). Instead, it serves as a marker for the turnover of 3-phosphorylated phosphoinositides , linking it to the PI3K/Akt signaling axis.

Metabolic Pathway Context

The generation of D-Ins(3)P occurs through the sequential dephosphorylation of higher-order inositols.

  • Origin: Degradation of Ins(3,4)P2 by Inositol polyphosphate 4-phosphatase (INPP4A/B) .

  • Fate: Dephosphorylation to myo-inositol by Inositol monophosphatase (IMPA1/2) .[1]

  • Significance: Accumulation of D-Ins(3)P can indicate active catabolism of PI3K pathway intermediates, distinguishing it from the PLC-derived Ins(1,4,5)P3 pathway (which degrades to Ins(1,4)P2 → Ins(4)P).

Pathway Visualization

The following diagram illustrates the specific origin of D-Ins(3)P compared to the canonical IP3 pathway.

InositolPathways cluster_legend Pathway Legend PI45P2 PI(4,5)P2 IP3 Ins(1,4,5)P3 (Ca2+ Release) PI45P2->IP3 PLC PI345P3 PI(3,4,5)P3 (PI3K Product) PI45P2->PI345P3 PI3K IP4 Ins(1,3,4,5)P4 PI345P3->IP4 PLC/Lipase IP3_134 Ins(1,3,4)P3 IP4->IP3_134 5-Phosphatase Ins34P2 Ins(3,4)P2 IP3_134->Ins34P2 1-Phosphatase DIns3P D-Ins(3)P (Target Molecule) Ins34P2->DIns3P INPP4A/B (4-Phosphatase) Inositol Myo-Inositol DIns3P->Inositol IMPase (Li+ Sensitive) G6P Glucose-6-P LIns1P L-Ins(1)P (Biosynthesis) G6P->LIns1P MIPS LIns1P->Inositol IMPase key D-Ins(3)P is a catabolite of the PI3K/Ins(3,4)P2 branch, distinct from De Novo synthesis (L-Ins(1)P).

Caption: Metabolic origin of D-Ins(3)P via the degradation of 3-phosphorylated inositols, contrasting with the de novo synthesis of its enantiomer L-Ins(1)P.[2][3][4][5][6][7][8][9][10][11][12][13]

Experimental Protocols

Handling and Storage
  • Reconstitution: Dissolve the lyophilized sodium salt in molecular biology grade water or HEPES buffer (pH 7.0–7.5). Avoid phosphate buffers if using phosphate-sensitive detection methods.

  • Aliquot Strategy: Prepare high-concentration stocks (e.g., 10 mM). Flash freeze in liquid nitrogen and store at -20°C.

  • Stability Warning: Inositol phosphates are susceptible to acid-catalyzed migration of the phosphate group at low pH and high temperatures. Keep solutions neutral and cold.

Analytical Separation: High-Performance Ion Chromatography (HPIC)

Separating D-Ins(3)P from other monophosphate isomers (like Ins(1)P or Ins(4)P) requires high-resolution anion exchange chromatography.

Methodology: Acid Gradient HPIC

  • Column: Dionex CarboPac PA100 or PA1 (Anion Exchange).

  • Eluent A: Water (18 MΩ).

  • Eluent B: 500 mM HCl (or Methanesulfonic Acid for UV detection compatibility).

  • Detection: Post-column derivatization with 0.1% Fe(NO₃)₃ in 2% HClO₄; UV detection at 290 nm. (Iron-phosphate complexes absorb UV).

  • Differentiation Note: Standard achiral HPIC cannot separate the enantiomers D-Ins(3)P and L-Ins(1)P. They will co-elute. To distinguish them, one must use chiral gas chromatography (GC) after permethylation or enzymatic assays using stereospecific kinases.

Enzymatic Validation Workflow

To confirm the identity of D-Ins(3)P in a complex sample, use a "Lithium Block" assay.

  • Control: Incubate sample with Inositol Monophosphatase (IMPase). Result: Release of free inorganic phosphate (Pi).

  • Experimental: Incubate sample with IMPase + 10 mM LiCl.

  • Result: Lithium uncompetitively inhibits IMPase. Persistence of the Ins(3)P peak confirms it is a substrate for this enzyme (common to both enantiomers).

AnalyticalWorkflow Sample Cell Extract (Acid Quenched) SAX SAX-HPLC (CarboPac PA100) Sample->SAX Gradient Elution Detect UV 290nm (Fe3+ Complex) SAX->Detect Post-Column Derivatization Peak InsP1 Peak (Mixture of Isomers) Detect->Peak Chiral Chiral Differentiation (Enzymatic or GC) Peak->Chiral Isomer ID

Caption: Analytical workflow for isolating and identifying inositol monophosphates.

References

  • Majerus, P.W. (1992). Inositol phosphate biochemistry. Annual Review of Biochemistry, 61, 225-250.

  • Berridge, M.J. (1993). Inositol trisphosphate and calcium signalling.[4][11] Nature, 361(6410), 315-325.

  • Irvine, R.F., & Schell, M.J. (2001). Back in the water: the return of the inositol phosphates. Nature Reviews Molecular Cell Biology, 2(5), 327-338.

  • Cayman Chemical. (n.d.). D-myo-Inositol-3-phosphate (sodium salt) Product Information.

  • Parthasarathy, L., et al. (2006). Mammalian Inositol 3-phosphate Synthase: Its Role in the Biosynthesis of Brain Inositol. Subcellular Biochemistry, 39, 293-314.

Sources

Discovery and history of inositol phosphate signaling

Author: BenchChem Technical Support Team. Date: February 2026

Chronicles of the Second Messenger: A Technical Guide to the Discovery and Evolution of Inositol Phosphate Signaling

Executive Summary

This guide reconstructs the scientific evolution of inositol phosphate (IP) signaling, moving from the initial biochemical anomalies observed in the 1950s to the precise molecular definition of the "Second Messenger" era. It is designed for researchers requiring a deep understanding of the causal links between membrane lipid turnover and intracellular calcium dynamics. The content integrates historical causality with modern experimental protocols, specifically the radiolabeled flux assays that remain the gold standard for measuring phospholipase C (PLC) activity.

Chapter 1: The "Phospholipid Effect" (1953–1975)

The Observation: In 1953, Mabel and Lowell Hokin, working at Montreal General Hospital, observed a biochemical anomaly that defied the metabolic dogma of the time. While studying enzyme secretion in pigeon pancreas slices treated with acetylcholine, they noted a massive increase in the incorporation of [32P]orthophosphate into phosphatidylinositol (PI), but not into other major phospholipids like phosphatidylcholine.

The Causality Gap: For two decades, this "PI response" was a phenomenon in search of a function. It was clearly linked to receptor activation, but its downstream consequence was unknown.

  • 1975 – The Michell Hypothesis: Bob Michell (University of Birmingham) synthesized years of data to propose that PI hydrolysis was not a reaction to calcium, but the cause of calcium mobilization. He noted that receptors stimulating PI turnover (now known as Gq-coupled GPCRs) were the same ones that triggered intracellular Ca2+ elevation.

Chapter 2: The Second Messenger Revolution (1983–1984)

The Breakthrough: The Michell hypothesis lacked a soluble mediator. How could a lipid event in the plasma membrane release calcium stored deep within the Endoplasmic Reticulum (ER)?

The answer came from a collaboration between Michael Berridge (Cambridge) and Robin Irvine (Babraham Institute).

  • The Mechanism: They determined that the primary substrate was not PI, but the minor lipid Phosphatidylinositol 4,5-bisphosphate (PIP2) .

  • The Messenger: Hydrolysis of PIP2 by Phospholipase C (PLC) yielded two products: Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP3) .[1]

  • The Validation: In a landmark 1984 Nature paper, they demonstrated that applying purified IP3 to permeabilized cells triggered an immediate release of Ca2+ from non-mitochondrial stores.

Visualizing the Canonical Pathway

The following diagram illustrates the signal transduction flow established by Berridge and Irvine, including the critical feedback loops.

IP_Signaling_Pathway GPCR GPCR (Gq) PLC Phospholipase C (PLCβ) GPCR->PLC Activates PIP2 PIP2 (Membrane Lipid) PLC->PIP2 Hydrolyzes IP3 IP3 (Soluble Messenger) PIP2->IP3 Cleavage DAG DAG (Membrane Anchor) PIP2->DAG Cleavage IP3R IP3 Receptor (ER Membrane) IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Recruits Ca Ca2+ Release IP3R->Ca Channel Open Ca->PKC Co-activates

Figure 1: The Canonical Gq-PLC-IP3 signaling axis. Activation of PLC hydrolyzes PIP2 into soluble IP3 (calcium mobilizer) and lipid DAG (PKC activator).

Chapter 3: The Divergence – PI3K and the 3-Position (1985)

While Berridge focused on the soluble IP3, Lewis Cantley discovered a kinase that phosphorylated the 3-position of the inositol ring, creating PIP3 (Phosphatidylinositol 3,4,5-trisphosphate).

Technical Distinction:

  • PLC Pathway: Generates IP3 (Soluble)

    
     Calcium.
    
  • PI3K Pathway: Generates PIP3 (Lipid)

    
     Akt/mTOR (Survival/Growth).
    

This distinction is critical for drug development. Targeting PI3K (e.g., Alpelisib) treats cancer by cutting off survival signals, whereas targeting the IP3 pathway (e.g., Lithium) modulates excitability and mood.

Chapter 4: Technical Methodologies

Protocol: [3H]-Myo-Inositol Labeling for IP Accumulation While FRET sensors exist, radiolabeling remains the only method to quantify total IP flux without overexpression artifacts.

The "Lithium Block" Principle: To measure PLC activity, one cannot simply measure IP3, as it is metabolized in seconds. We use Lithium Chloride (LiCl) to inhibit Inositol Monophosphatase (IMPase). This creates a metabolic bottleneck, trapping all generated IPs as IP1, which accumulates linearly over time.

Step-by-Step Protocol

Reagents:

  • Inositol-free DMEM/M199 media.

  • [3H]-myo-inositol (PerkinElmer/ARC).

  • Dowex AG 1-X8 Anion Exchange Resin (Formate form).

  • 10mM LiCl.

StepActionCausality/Rationale
1. Starvation Wash cells 2x with inositol-free media.Depletes intracellular cold inositol pools to maximize specific activity of uptake.
2. Labeling Incubate with 1-2

Ci/mL [3H]-inositol for 24-48h.
Allows isotopic equilibrium; [3H] incorporates into membrane PI/PIP2.
3. Pre-incubation Replace media with buffer containing 10mM LiCl (15 min).CRITICAL: Blocks IMPase. Without Li+, IPs recycle back to inositol, masking the signal.
4. Stimulation Add Agonist (e.g., Carbachol, ATP) for 30-60 min.Activates PLC; PIP2 is hydrolyzed to [3H]-IP3, which degrades to [3H]-IP1 and accumulates.
5. Termination Aspirate buffer; add ice-cold 10mM Formic Acid .Lyses cells and precipitates proteins; acid stabilizes phosphate groups.
6. Separation Load lysate onto Dowex columns.Anion exchange separates neutral Inositol (wash) from charged IPs (elute).
7. Elution Elute IPs with 1M Ammonium Formate/0.1M Formic Acid.Displaces the negatively charged IPs from the resin for scintillation counting.
Visualizing the Lithium Block

The following diagram demonstrates why Lithium is essential for this assay: it breaks the cycle, forcing accumulation.

Lithium_Block PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC IP2 IP2 IP3->IP2 Phosphatase IP1 IP1 (Accumulates) IP2->IP1 Phosphatase Inositol Myo-Inositol IP1->Inositol IMPase Inositol->PIP2 Resynthesis Li Lithium (Li+) Li->IP1 BLOCKS Recycling

Figure 2: The Inositol Depletion Hypothesis. Lithium inhibits IMPase, trapping the pool as IP1 and preventing the resynthesis of PIP2.[1]

Chapter 5: Therapeutic Implications

Bipolar Disorder & The Inositol Depletion Hypothesis: The mechanism of Lithium in treating Bipolar Disorder is directly linked to the pathway described above.[2][3][4] By inhibiting IMPase (Ki


 0.8 mM), Lithium depletes the brain of free inositol. Neurons that are "hyperactive" (firing rapidly) turn over PIP2 faster and thus require more inositol recycling.
  • Selective Toxicity: Lithium preferentially affects hyperactive neurons because they exhaust their PIP2 supply first, while normal neurons maintain homeostasis.

Cancer & PI3K: While Berridge's IP3 pathway controls calcium, Cantley's PI3K pathway controls growth. Mutations in PIK3CA or loss of PTEN (the phosphatase that reverses PI3K) are among the most common events in human cancer, leading to constitutive Akt signaling.

References

  • Hokin, M. R., & Hokin, L. E. (1953). Enzyme secretion and the incorporation of P32 into phospholipides of pancreas slices. Journal of Biological Chemistry, 203(2), 967-977.

  • Michell, R. H. (1975). Inositol phospholipids and cell surface receptor function. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 415(1), 81-147.

  • Streb, H., Irvine, R. F., Berridge, M. J., & Schulz, I. (1983). Release of Ca2+ from a nonmitochondrial intracellular store in pancreatic acinar cells by inositol-1, 4, 5-trisphosphate.[5] Nature, 306(5938), 67-69.

  • Berridge, M. J., & Irvine, R. F. (1984). Inositol trisphosphate, a novel second messenger in cellular signal transduction.[6][7][8] Nature, 312(5992), 315-321.[6]

  • Whitman, M., Downes, C. P., Keeler, M., Keller, T., & Cantley, L. (1988). Type I phosphatidylinositol kinase makes a novel inositol phospholipid, phosphatidylinositol-3-phosphate. Nature, 332(6165), 644-646.

  • Berridge, M. J., et al. (1989). Inositol phosphates and cell signalling.[9] Nature, 341, 197–205.[9]

Sources

The metabolic fate of D-myo-Inositol-3-phosphate in vivo

Author: BenchChem Technical Support Team. Date: February 2026

The Metabolic Fate of D-myo-Inositol-3-phosphate in vivo[1][2]

Executive Summary

D-myo-Inositol-3-phosphate (Ins(3)P)—often technically identified as 1L-myo-inositol-1-phosphate in biosynthetic contexts—represents the singular bridge between glucose metabolism and intracellular inositol signaling. In mammalian systems, its metabolic fate is strictly regulated and surprisingly singular: it is an obligate intermediate destined for dephosphorylation. Unlike other inositol phosphates that participate in complex recycling loops or direct signaling (e.g., IP3, IP4), Ins(3)P is a biosynthetic bottleneck.

Its primary fate is hydrolysis by Inositol Monophosphatase (IMPase) to generate free myo-inositol.[1][3] This step is the molecular target of Lithium therapy in bipolar disorder, validating Ins(3)P's critical role in maintaining the "inositol economy" of the cell. This guide details the stereochemical nuances, the enzymatic bottleneck, and the precise methodologies required to study this metabolite in vivo.

Molecular Identity & Stereochemistry

The Nomenclature Trap: To study Ins(3)P, one must first navigate a nomenclature minefield. The enzyme Inositol-3-phosphate synthase (ISYNA1) converts Glucose-6-phosphate into a product often labeled 1L-myo-inositol-1-phosphate .[4] However, due to the symmetry of the myo-inositol ring, this molecule is the enantiomer of the signaling breakdown product, 1D-myo-inositol-1-phosphate .

To avoid confusion, this guide adopts the convention used in metabolic flux literature:

  • Biosynthetic Intermediate: D-myo-Inositol-3-phosphate (Ins(3)P).[5][6][7]

  • Signaling Recyclate: D-myo-Inositol-1-phosphate (Ins(1)P).[7][8][9]

Key Insight: While these are distinct enantiomers, the enzyme IMPase is promiscuous and hydrolyzes both to free myo-inositol. This convergence effectively masks the origin of the inositol pool (biosynthetic vs. recycled) in standard assays, necessitating chiral separation techniques for accurate metabolic tracing.

Biosynthesis: The ISYNA1 Gateway

The sole source of de novo Ins(3)P is the isomerization of Glucose-6-phosphate (G6P) by ISYNA1 (Inositol-3-phosphate synthase 1).

  • Reaction: NAD+-dependent oxidation-reduction/cyclization.[4]

  • Rate-Limiting: This is the committed step.[10] Expression of ISYNA1 is suppressed by high intracellular inositol levels (via downregulation of the gene), creating a negative feedback loop.

  • Clinical Relevance: In the brain, where the Blood-Brain Barrier limits inositol uptake from plasma, ISYNA1 activity is crucial. Reduced activity is linked to metabolic signaling defects.

The Metabolic Fate: The IMPase Bottleneck

In mammalian in vivo systems, Ins(3)P has one dominant fate: Dephosphorylation .

A. Hydrolysis by IMPase

The enzyme Inositol Monophosphatase (IMPase) acts as the gatekeeper. It removes the phosphate group from the C3 position (or C1 position of the enantiomer).

  • Substrate: D-Ins(3)P

    
     myo-Inositol + Pi.
    
  • Cofactor: Mg²⁺ dependent.[11][12]

  • Inhibitor: Lithium (Li⁺) uncompetitively inhibits IMPase.[11]

B. The "Inositol Depletion" Mechanism

Because Ins(3)P must pass through IMPase to become useful (as free inositol for PI synthesis), blocking IMPase causes a backlog of Ins(3)P.

  • Consequence: The cell cannot synthesize Phosphatidylinositol (PI).

  • Selectivity: This affects "hyperactive" neurons most severely because they rely heavily on recycling Ins(1)P and synthesizing de novo Ins(3)P to maintain their high rates of signaling.

C. Non-Canonical Fates (Prokaryotic vs. Eukaryotic)
  • Mammals: Ins(3)P

    
     Inositol 
    
    
    
    PI.
  • Bacteria (e.g., mycobacteria): Ins(3)P can be directly conjugated to CDP-diacylglycerol to form PI-phosphate.[6] This does not occur in humans. Researchers using bacterial models must not conflate these pathways.

Visualization: The Metabolic Convergence

The following diagram illustrates the convergence of the de novo pathway (Ins(3)P) and the recycling pathway (Ins(1)P) at the IMPase bottleneck.

InositolMetabolism G6P Glucose-6-Phosphate Ins3P D-myo-Inositol-3-Phosphate (Biosynthetic) G6P->Ins3P ISYNA1 (NAD+ dependent) IMPase IMPase (Lithium Sensitive) Ins3P->IMPase Ins1P D-myo-Inositol-1-Phosphate (Recycled from IP3) Ins1P->IMPase Inositol Free myo-Inositol IMPase->Inositol Dephosphorylation PtdIns Phosphatidylinositol (PI) Inositol->PtdIns CDP-DAG Synthase IP3 Ins(1,4,5)P3 (Signaling) PtdIns->IP3 PLC Signaling IP3->Ins1P Phosphatases Lithium Lithium (Li+) Lithium->IMPase Inhibits

Caption: Convergence of biosynthetic (Ins3P) and recycling (Ins1P) pathways at the IMPase bottleneck, the primary site of Lithium action.

Experimental Protocols

To rigorously study Ins(3)P fate, one must distinguish it from its enantiomer and measure the flux through IMPase.

Protocol A: Chiral Separation of Ins(3)P vs. Ins(1)P via GC-MS

Standard anion-exchange chromatography (e.g., Dowex) cannot separate enantiomers. This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral capillary column.

Reagents:

  • Derivatizing agent: Trimethylsilyl (TMS) or Trifluoroacetyl (TFA).

  • Column: Cyclodextrin-based chiral phase (e.g., Cyclosil-B).

Step-by-Step:

  • Extraction: Lyse cells/tissue in ice-cold 0.6 M perchloric acid to arrest enzymatic activity. Neutralize with K₂CO₃.

  • Purification: Pass supernatant through a strong anion exchange cartridge (SAX) to isolate the Inositol Monophosphate fraction (elutes at ~0.2 M ammonium formate).

  • Desalting: Lyophilize the fraction.

  • Derivatization: Resuspend in pyridine and add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Heat at 60°C for 1 hour.

  • GC-MS Analysis:

    • Inject onto Chiral Cyclosil-B column.

    • Temperature Gradient: 150°C to 250°C at 2°C/min.

    • Detection: Monitor specific ions (m/z 318, 305 for TMS-inositol).

    • Differentiation: D-Ins(3)P and D-Ins(1)P will have distinct retention times (typically separated by 0.5 - 1.0 min).

Protocol B: Measuring ISYNA1 Flux (The Coupled Assay)

This assay validates if a drug effects Ins(3)P production upstream of IMPase.

Concept: Convert G6P to Ins(3)P using cell lysate, then force hydrolysis to Inositol using excess recombinant IMPase. Measure inorganic phosphate (Pi) release.

Step-by-Step:

  • Incubation: Mix cell lysate (source of ISYNA1) with 5 mM Glucose-6-phosphate and 1 mM NAD+.

  • Reaction: Incubate at 37°C for 60 mins.

  • Heat Kill: Boil for 2 mins to destroy endogenous enzymes (ISYNA1 and endogenous phosphatases).

  • Secondary Digest: Add excess recombinant E. coli IMPase (lithium-sensitive) and MgCl₂. Incubate 30 mins.

  • Quantification: Add Malachite Green reagent. Measure Absorbance at 620 nm.

  • Control: Run a parallel tube with 10 mM LiCl in the secondary digest. The difference in Pi release represents the specific Ins(3)P generated.

Data Summary: Key Metabolic Parameters

ParameterValue / CharacteristicRelevance
Enzyme ISYNA1 (Inositol-3-phosphate synthase)Rate-limiting step for de novo synthesis.[4][10]
Substrate Glucose-6-PhosphateLinks inositol levels to glycolytic flux.
Product 1L-myo-inositol-1-phosphate (D-Ins(3)P)Enantiomer of the signaling metabolite Ins(1)P.
Turnover Rapid (in presence of active IMPase)Does not accumulate under basal conditions.
Inhibitor Lithium (Ki ~ 0.8 mM for IMPase)Causes accumulation of Ins(3)P and Ins(1)P.
Detection GC-MS (Chiral) or HPLC-MS/MSRequired to distinguish from Ins(1)P.

References

  • Parthasarathy, L., et al. (1994). "Substrate specificity of inositol monophosphatase from bovine brain." Archives of Biochemistry and Biophysics. Link

  • Loewus, F. A., & Murthy, P. P. (2000). "Myo-Inositol metabolism in plants." Plant Science. (Provides definitive stereochemical nomenclature). Link

  • Berridge, M. J., et al. (1989). "Neural and developmental actions of lithium: a unifying hypothesis." Cell. (The Inositol Depletion Hypothesis).[13][14] Link

  • Derua, R., et al. (2011). "Validation of a LC-MS/MS method for the quantification of inositol phosphates in cell extracts." Journal of Chromatography B. Link

  • Stein, A. J., & Geiger, J. H. (2002). "The crystal structure and mechanism of 1-L-myo-inositol-1-phosphate synthase." Journal of Biological Chemistry. Link

Sources

Methodological & Application

Technical Application Note: Preparation of D-myo-Inositol-3-phosphate (Sodium Salt) Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

D-myo-Inositol-3-phosphate (Ins(3)P) is a critical soluble inositol phosphate isomer. Unlike the lipid-bound phosphoinositides (e.g., PI(3)P), Ins(3)P is a water-soluble metabolite often generated via the dephosphorylation of higher-order inositol polyphosphates (such as Ins(3,4)P2) by specific inositol polyphosphate 4-phosphatases.[1] It serves as a vital tool in characterizing phosphatase specificity (e.g., SHIP1/2, PTEN studies) and investigating metabolic flux in the inositol signaling pathway.

This guide provides a rigorous protocol for preparing a stable, high-integrity stock solution, addressing the specific challenges of hygroscopicity, stoichiometry, and hydrolytic stability inherent to phosphorylated carbohydrate sodium salts.

Critical Physicochemical Properties

Before handling, review the specific properties of the sodium salt form. Note that the molecular weight (MW) listed on the bottle often differs from the theoretical MW due to hydration and sodium stoichiometry.

PropertySpecificationCritical Note
Compound Name D-myo-Inositol-3-phosphate (Sodium Salt)Specific isomer; do not confuse with Ins(1)P.
Solubility Water (> 50 mg/mL)Insoluble in ethanol, DMSO, or chloroform.
Stability (Solid) > 1 year at -20°CProtect from moisture (hygroscopic).[2][3][4]
Stability (Solution) ~3 months at -20°CpH Sensitive: Unstable at pH < 4 or > 9.[2][3][4]
Appearance Lyophilized White PowderOften appears as a film or cake at the bottom of the vial.
Stoichiometry Variable (Na⁺ salt)MW varies by batch (e.g., Mono-, Di-, or Trisodium).

Pre-Protocol Considerations (Expertise & Causality)

The Hygroscopicity Trap

Causality: Inositol phosphate sodium salts are highly hygroscopic. Upon exposure to ambient air, the lyophilized powder absorbs atmospheric water rapidly. Impact: Weighing a small mass (e.g., 1 mg) on a balance is error-prone because the mass increases in real-time as water is absorbed. Furthermore, "1 mg" of powder is not 1 mg of active compound due to the water weight. Solution: Preferentially dissolve the entire contents of the manufacturer's vial (e.g., 1 mg or 5 mg) rather than attempting to weigh out a portion.

Solvent Choice & pH

Causality: The phosphate ester bond is susceptible to acid/base hydrolysis. Impact: Dissolving in unbuffered water that is too acidic (common in some deionized water sources) can degrade the compound over time. Solution: Use Milli-Q (Type 1) Water (pH ~5.5-7.0) or a dilute neutral buffer (e.g., 10 mM HEPES, pH 7.4). Avoid Phosphate-Buffered Saline (PBS) if the downstream application involves phosphate detection (e.g., Malachite Green assays), as the background phosphate will ruin the assay.

Labware Selection

Causality: Trace phosphatases (from skin, dust, or non-sterile labware) will rapidly destroy Ins(3)P. Impact: Loss of signal in enzymatic assays. Solution: Use only sterile, RNase/DNase-free polypropylene tubes and filter tips. Wear gloves at all times.

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare a 10 mM stock solution from a commercial vial (nominally 1 mg).

Materials
  • D-myo-Inositol-3-phosphate (Na+ salt) vial.[5][6][7]

  • Solvent: Sterile Milli-Q water or 10 mM HEPES pH 7.4.

  • Vortex mixer.[8]

  • Microcentrifuge.

  • Sterile 0.5 mL or 1.5 mL microcentrifuge tubes (low-binding preferred).

Step-by-Step Methodology
  • Batch Verification (Crucial):

    • Locate the specific Molecular Weight (MW) on the product label or Certificate of Analysis (CoA) for your specific lot.

    • Example: Theoretical MW of free acid is ~260.1 g/mol . The Sodium salt (e.g., C6H12O9P[1]•Na) might be ~282.1 g/mol , but hydration can push this higher.

    • Calculation Formula:

      
      
      
  • Centrifugation:

    • Before opening, centrifuge the product vial at 10,000 x g for 1 minute .

    • Reasoning: Lyophilized powders can disperse electrostatically. This pellets the material to the bottom, ensuring no loss upon opening the cap.

  • Solvation:

    • Do not weigh the powder if using the whole vial. Assume the mass stated by the vendor (e.g., 1 mg) is accurate to within ±5-10%.

    • Add the calculated volume of solvent directly to the vendor vial.

    • Tip: If the volume is very small (< 50 µL), add a larger fixed volume (e.g., 500 µL) to create a lower concentration stock (e.g., 1-2 mM) to ensure complete recovery.

  • Mixing:

    • Vortex gently for 30 seconds.

    • Inspect visually. The solution should be clear and colorless.

  • Aliquoting (The "Self-Validating" Step):

    • Do not store the bulk stock. Repeated freeze-thaw cycles cause hydrolysis.

    • Dispense into single-use aliquots (e.g., 10-50 µL) in sterile tubes.

    • Snap-freeze in liquid nitrogen or place directly in -20°C or -80°C.

Quality Control & Validation

Since weighing hygroscopic salts is inaccurate, how do you validate the actual concentration?

The Phosphate Assay (Gold Standard): If your experiment requires precise stoichiometry (e.g., determining


 or 

), you must quantify the stock.
  • Perform a total digestion of a small aliquot using perchloric acid or high-temperature ashing to release the inorganic phosphate (

    
    ).
    
  • Quantify the released

    
     using a Malachite Green Phosphate Assay.
    
  • Compare against a standard phosphate curve to determine the precise molarity of the Ins(3)P stock.

Visualization: Workflow & Pathway Context[9]

Figure 1: Preparation Workflow

Caption: Logical flow for preparing Ins(3)P stock, emphasizing the critical decision points regarding MW verification and aliquoting.

StockPrep Start Start: Vendor Vial (Lyophilized Solid) Spin Centrifuge Vial (10k x g, 1 min) Start->Spin Calc Calculate Volume (Use Batch Specific MW) Spin->Calc Solvate Add Sterile Water (Do Not Weigh Powder) Calc->Solvate Mix Vortex & Inspect Solvate->Mix Aliquot Aliquot & Freeze (-20°C) Mix->Aliquot

Figure 2: Biological Context (Inositol Metabolism)

Caption: Ins(3)P is generated via dephosphorylation of Ins(3,4)P2 by Inositol Polyphosphate 4-Phosphatase.[1][6]

Pathway PIP3 PI(3,4,5)P3 (Lipid) Ins34P2 Ins(3,4)P2 (Soluble) PIP3->Ins34P2 PLC / SHIP Cascades Ins3P Ins(3)P (Target Compound) Ins34P2->Ins3P Inositol Polyphosphate 4-Phosphatase Inositol Myo-Inositol Ins3P->Inositol Inositol Monophosphatase (IMPase)

References

  • Majerus, P.W. (1992).[1] "Inositol phosphate biochemistry." Annual Review of Biochemistry, 61, 225-250.[1]

  • PubChem. D-myo-Inositol-3-phosphate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

In vitro kinase assay using D-myo-Inositol-3-phosphate as a substrate

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Kinase Assay Using D-myo-Inositol-3-phosphate as a Substrate

For: Researchers, scientists, and drug development professionals.

Abstract

Inositol phosphates are a class of critical signaling molecules that regulate a vast array of cellular processes, including cell growth, differentiation, and signal transduction.[1] The phosphorylation of these molecules by specific kinases is a key mechanism for modulating their activity and downstream signaling cascades. This application note provides a detailed protocol for an in vitro kinase assay using D-myo-Inositol-3-phosphate (Ins(3)P) as a substrate. This assay is a versatile tool for studying the activity of inositol phosphate kinases, such as Inositol Tetrakisphosphate 1-Kinase (ITPK1) and certain Phosphoinositide 3-Kinases (PI3Ks), and for the screening of potential inhibitors. The protocol described herein is based on a non-radioactive, luminescence-based ADP detection method, offering a safe and high-throughput compatible alternative to traditional radiometric assays.

Introduction: The Significance of Inositol Phosphate Kinases

The inositol phosphate signaling pathway is a cornerstone of eukaryotic cell regulation.[2] A complex network of kinases and phosphatases meticulously controls the phosphorylation state of the myo-inositol ring, generating a diverse array of signaling molecules.[1] D-myo-Inositol-3-phosphate (Ins(3)P) is a key intermediate in the de novo synthesis of myo-inositol from glucose-6-phosphate and also serves as a precursor for more highly phosphorylated inositol species.[3][4]

Kinases that phosphorylate Ins(3)P and its derivatives, such as ITPK1, play a crucial role in this pathway. ITPK1, for instance, is a versatile enzyme with both kinase and phosphatase activities, contributing to the synthesis of inositol pentakisphosphate (IP5) and subsequently inositol hexakisphosphate (IP6).[5][6] Dysregulation of ITPK1 and other inositol phosphate kinases has been implicated in various diseases, making them attractive targets for therapeutic intervention.[5]

This application note provides a robust and reproducible method to measure the activity of kinases that utilize Ins(3)P as a substrate. The assay can be employed for fundamental enzyme characterization, inhibitor screening, and structure-activity relationship (SAR) studies.

Principle of the Assay

The in vitro kinase assay described here quantifies the activity of a kinase by measuring the amount of adenosine diphosphate (ADP) produced during the phosphotransferase reaction. The kinase catalyzes the transfer of the gamma-phosphate from adenosine triphosphate (ATP) to the hydroxyl group of D-myo-Inositol-3-phosphate, yielding a phosphorylated inositol product and ADP.

The amount of ADP generated is stoichiometrically equivalent to the amount of phosphorylated substrate. This ADP is then detected using a coupled enzyme system that ultimately produces a luminescent signal. The intensity of the light output is directly proportional to the ADP concentration and, therefore, to the kinase activity. This method offers high sensitivity and a broad dynamic range, suitable for high-throughput screening (HTS) applications.[7]

DOT Script for Experimental Workflow:

experimental_workflow cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Kinase Kinase (e.g., ITPK1) Reaction Enzymatic Reaction Ins3P D-myo-Inositol-3-phosphate (Substrate) ATP ATP ADP ADP (Product) ADP_Detection_Reagent ADP Detection Reagent ADP->ADP_Detection_Reagent Addition Phospho_Ins Phosphorylated Inositol (Product) Reaction->ADP Reaction->Phospho_Ins Luminescence Luminescent Signal ADP_Detection_Reagent->Luminescence Measurement Raw_Data Raw Luminescence Data (RLU) Luminescence->Raw_Data Data_Processing Data Processing (Background Subtraction, Normalization) Raw_Data->Data_Processing Results Kinase Activity/ % Inhibition Data_Processing->Results

Caption: Experimental workflow for the in vitro kinase assay.

Materials and Reagents

Enzymes and Substrates
ReagentRecommended SourcePurityStorage
Recombinant Kinase (e.g., human ITPK1)Commercial Vendor or In-house>90%-80°C
D-myo-Inositol-3-phosphateSigma-Aldrich, Cayman Chemical≥98%-20°C
Adenosine Triphosphate (ATP)Sigma-Aldrich≥99%-20°C
Buffers and Solutions
ReagentComponentsStorage
Kinase Assay Buffer (1X)50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-354°C
Enzyme Dilution BufferKinase Assay Buffer with 1 mg/mL BSA4°C
ATP Solution10 mM ATP in nuclease-free water (pH 7.5)-20°C
Substrate Solution10 mM Ins(3)P in nuclease-free water-20°C
Detection Reagents
  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent ADP detection system.

Labware
  • 384-well, white, flat-bottom polystyrene plates (low volume)

  • Multichannel pipettes and sterile, filtered pipette tips

  • Reagent reservoirs

  • Plate reader with luminescence detection capabilities

Experimental Protocols

Reagent Preparation
  • Kinase Assay Buffer (1X): Prepare a stock solution of 1 M HEPES (pH 7.5), 1 M MgCl₂, and 0.5 M EGTA. Dilute to the final concentrations in nuclease-free water and add Brij-35. Filter sterilize and store at 4°C.

  • Enzyme Dilution Buffer: On the day of the experiment, dissolve bovine serum albumin (BSA) in Kinase Assay Buffer to a final concentration of 1 mg/mL. Keep on ice.

  • ATP and Substrate Solutions: Prepare 10 mM stock solutions of ATP and D-myo-Inositol-3-phosphate in nuclease-free water. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Assay Procedure

The following protocol is optimized for a 384-well plate format with a final reaction volume of 10 µL. Adjust volumes as needed for different plate formats.

  • Compound/Inhibitor Plating (for screening):

    • Add 1 µL of test compound (dissolved in DMSO) or DMSO (for controls) to the appropriate wells of the 384-well plate.

  • Enzyme Addition:

    • Thaw the recombinant kinase on ice.

    • Prepare a working solution of the kinase in the pre-chilled Enzyme Dilution Buffer. The final concentration of the enzyme should be determined empirically but a starting point of 1-5 nM is recommended.

    • Add 4 µL of the diluted kinase solution to each well. For the "no enzyme" control, add 4 µL of Enzyme Dilution Buffer without the kinase.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mix in Kinase Assay Buffer. The final concentrations in the 10 µL reaction should be optimized for the specific kinase. A recommended starting point is the Km value for each substrate (if known) or a concentration range of 10-100 µM for both Ins(3)P and ATP.

    • Add 5 µL of the substrate/ATP mix to each well to start the reaction.

  • Kinase Reaction Incubation:

    • Mix the plate on a shaker for 1 minute.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Equilibrate the ADP detection reagents to room temperature as per the manufacturer's instructions.

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal (Relative Light Units, RLU) using a plate reader.

Control Wells
  • 100% Activity Control (Positive Control): Enzyme + Substrate + ATP + DMSO

  • 0% Activity Control (Negative Control): Substrate + ATP + DMSO (no enzyme)

  • Test Wells: Enzyme + Substrate + ATP + Test Compound

DOT Script for Signaling Pathway:

signaling_pathway cluster_synthesis Inositol Phosphate Synthesis cluster_signaling Downstream Signaling G6P Glucose-6-Phosphate Ins3P D-myo-Inositol-3-phosphate G6P->Ins3P Inositol-3-phosphate synthase InsP4 Inositol Tetrakisphosphate Ins3P->InsP4 Kinases (e.g., ITPK1) InsP5 Inositol Pentakisphosphate InsP4->InsP5 Kinases InsP6 Inositol Hexakisphosphate InsP5->InsP6 IPPK Signaling_Events Diverse Cellular Processes: - Gene Expression - DNA Repair - Ion Channel Regulation InsP5->Signaling_Events InsP6->Signaling_Events

Caption: Simplified Inositol Phosphate Signaling Pathway.

Data Analysis and Interpretation

Calculation of Kinase Activity
  • Background Subtraction: Subtract the average RLU of the "0% Activity Control" wells from the RLU of all other wells.

  • Percentage of ATP to ADP Conversion: If a standard curve of ADP is generated, the percentage of ATP converted to ADP can be calculated. This is useful for ensuring the reaction remains in the linear range.

  • Percentage Inhibition (for screening):

    • Calculate the percentage of inhibition for each test compound concentration using the following formula:

    % Inhibition = 100 * (1 - (RLU_compound - RLU_negative) / (RLU_positive - RLU_negative))

  • IC₅₀ Determination:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Sample Data
Well TypeRaw RLUBackground Subtracted RLU% Inhibition
100% Activity1,500,0001,490,0000%
0% Activity10,0000100%
Inhibitor (1 µM)755,000745,00050%
Inhibitor (10 µM)160,000150,00090%

Troubleshooting

IssuePotential CauseSuggested Solution
High background signal Contaminated reagents (ADP in ATP stock)Use high-purity ATP. Prepare fresh buffers.
Low signal-to-background ratio Low enzyme activity or suboptimal reaction conditionsIncrease enzyme concentration, incubation time, or optimize buffer components (pH, Mg²⁺).
High well-to-well variability Pipetting errors, improper mixingUse calibrated pipettes, ensure thorough mixing after each addition, use automated liquid handlers if available.
"False positives" in screening Compound interference with the detection chemistryPerform a counter-screen without the kinase to identify compounds that directly inhibit the luciferase reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for an in vitro kinase assay using D-myo-Inositol-3-phosphate as a substrate. The non-radioactive, luminescence-based format offers a safe, sensitive, and high-throughput compatible method for studying inositol phosphate kinases. This assay is a valuable tool for academic research and drug discovery efforts aimed at understanding and targeting this important class of enzymes.

References

  • Falcone, D., & Filipp, F. V. (2020). Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling. Molecules, 25(19), 4521. [Link]

  • Azevedo, C., & Saiardi, A. (2015). A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. Philosophical Transactions of the Royal Society B: Biological Sciences, 370(1673), 20140149. [Link]

  • Harmel, R. K., Fiedler, D., & Jessen, H. J. (2025). Pools of Independently Cycling Inositol Phosphates Revealed by Pulse Labeling with 18O-Water. Journal of the American Chemical Society. [Link]

  • Pullagurla, N. J., Shome, S., Mehto, S., Laha, D., Parvin, N., Ghosh, S., ... & Datta, A. (2023). ITPK1 Regulates Jasmonate-Controlled Root Development in Arabidopsis thaliana. International Journal of Molecular Sciences, 24(18), 13941. [Link]

  • Harmel, R. K., Puschmann, R., Fiedler, D., & Jessen, H. J. (2024). Pools of independently cycling inositol phosphates revealed by pulse labeling with 18O-water. bioRxiv. [Link]

  • Wilson, M. S. C., & Saiardi, A. (2016). Inositol polyphosphates intersect with signaling and metabolic networks via two distinct mechanisms. Proceedings of the National Academy of Sciences, 113(44), 12438-12443. [Link]

  • Brearley, C. A., Hanke, D. E., & Shears, S. B. (2023). Diversification in the inositol tris/tetrakisphosphate kinase (ITPK) family: crystal structure and enzymology of the outlier AtITPK4. Biochemical Journal, 480(6), 467-483. [Link]

  • Wang, H., et al. (2017). Biochemical and biophysical characterization of inositol-tetrakisphosphate 1-kinase inhibitors. Journal of Biological Chemistry, 292(28), 11676-11686. [Link]

  • Laha, D., Parvin, N., & Saiardi, A. (2021). ITPK1 is an InsP6/ADP phosphotransferase that controls phosphate signaling in Arabidopsis. The Plant Cell, 33(9), 3123-3140. [Link]

  • Shears, S. B. (1989). The pathway of myo-inositol 1,3,4-trisphosphate phosphorylation in liver. Identification of myo-inositol 1,3,4,5-tetrakisphosphate, myo-inositol 1,3,4,6-tetrakisphosphate and myo-inositol 1,3,4,5,6-pentakisphosphate. Journal of Biological Chemistry, 264(33), 19879-19886. [Link]

  • Resnick, A. C., & Saiardi, A. (2012). ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES. Advances in enzyme regulation, 52(1), 16-29. [Link]

  • Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases. Analytical biochemistry, 383(1), 69-76. [Link]

  • Liu, N., Rowley, B. R., Bull, C. O., Schneider, C., Haegebarth, A., & Schatz, C. (2013). Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy. Acta pharmacologica Sinica, 34(6), 737-744. [Link]

  • Communi, D., Vanweyenberg, V., & Erneux, C. (1997). D-myo-inositol 1,4,5-trisphosphate 3-kinase A is activated by receptor activation through a calcium:calmodulin-dependent protein kinase II phosphorylation mechanism. The EMBO journal, 16(8), 1943-1952. [Link]

  • Chakraborty, A., & Eng, W. S. (2025). Physiological roles of phosphoinositides and inositol phosphates: Implications for metabolic dysfunction-associated steatotic liver disease. Biochemical Society Transactions. [Link]

  • Wang, H., et al. (2025). Biochemical and biophysical characterization of inositol-tetrakisphosphate 1-kinase inhibitors. ResearchGate. [Link]

  • Gaugler, P., & Jessen, H. J. (2024). Protein pyrophosphorylation by inositol phosphates: a novel post-translational modification in plants?. Frontiers in Plant Science, 15, 1368564. [Link]

  • Resnick, A. C., Snowman, A. M., Kang, B. N., Hurt, K. J., Snyder, S. H., & Saiardi, A. (2011). Inositol polyphosphate multikinase is a physiologic PI3-kinase that activates Akt/PKB. Proceedings of the National Academy of Sciences, 108(4), 1413-1418. [Link]

  • Laha, D., Parvin, N., & Saiardi, A. (2019). Arabidopsis ITPK1 and ITPK2 Have an Evolutionarily Conserved Phytic Acid Kinase Activity. ACS chemical biology, 14(10), 2147-2152. [Link]

  • Wikipedia contributors. (2023, December 29). Inositol phosphate. In Wikipedia, The Free Encyclopedia. Retrieved 01:54, February 18, 2026, from [Link]

  • Megazyme. (n.d.). myo-INOSITOL Assay Procedure K-INOSL. Megazyme. [Link]

  • Desfougères, Y., Giammona, M. J., & Saiardi, A. (2019). ITPK1 mediates the lipid-independent synthesis of inositol phosphates controlled by metabolism. Proceedings of the National Academy of Sciences, 116(50), 25069-25074. [Link]

  • He, Y., Han, X., & Allbritton, N. L. (2012). Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. Analytical chemistry, 84(14), 5941-5948. [Link]

  • Fu, M., et al. (2009). Regulation of inositol 1,3,4-trisphosphate 5/6-kinase (ITPK1) by reversible lysine acetylation. Proceedings of the National Academy of Sciences, 106(27), 11022-11027. [Link]

  • Sim, S. S., Kim, J. W., & Rhee, S. G. (1990). Regulation of D-myo-inositol 1,4,5-trisphosphate 3-kinase by cAMP-dependent protein kinase and protein kinase C. The Journal of biological chemistry, 265(18), 10367-10372. [Link]

  • Liu, X., et al. (2019). In vitro reconstitution of Sgk3 activation by phosphatidylinositol 3-phosphate. Journal of Biological Chemistry, 294(4), 1373-1383. [Link]

  • Wikipedia contributors. (2024, January 23). Phosphoinositide 3-kinase. In Wikipedia, The Free Encyclopedia. Retrieved 01:54, February 18, 2026, from [Link]

  • Wasner, H. K. (2024). Activated Inositol Phosphate, Substrate for Synthesis of Prostaglandylinositol Cyclic Phosphate (Cyclic PIP)—The Key for the Effectiveness of Inositol-Feeding. International Journal of Molecular Sciences, 25(3), 1500. [Link]

  • Bevilacqua, A., & Bizzarri, M. (2018). From Myo-inositol to D-chiro-inositol molecular pathways. Gynecological Endocrinology, 34(11), 922-927. [Link]

  • Falasca, M., & Maffucci, T. (2020). Signalling Properties of Inositol Polyphosphates. Molecules, 25(22), 5281. [Link]

  • Payne, K. A., Meszaros, L. B., Phillippi, J. A., & Huard, J. (2010). Effect of Phosphatidyl Inositol 3-Kinase, Extracellular Signal-Regulated Kinases 1/2, and p38 Mitogen-Activated Protein Kinase Inhibition on Osteogenic Differentiation of Muscle-Derived Stem Cells. Tissue Engineering Part A, 16(12), 3647-3657. [Link]

Sources

Targeting the De Novo Inositol Biosynthesis Axis: Experimental Protocols for D-myo-Inositol-3-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-myo-Inositol-3-phosphate (Ins(3)P) is the obligate precursor in the de novo biosynthesis of myo-inositol, generated directly from Glucose-6-phosphate by the enzyme ISYNA1 (Inositol-3-phosphate synthase).[1][2][3] Unlike the canonical "IP3" (Ins(1,4,5)P3) involved in calcium signaling, Ins(3)P represents the metabolic entry point for intracellular inositol pools.[4]

This guide addresses the experimental challenges of working with Ins(3)P, specifically its high polarity and membrane impermeability.[4] We present validated protocols for (1) Enzymatic assessment of Inositol Monophosphatase (IMPase) activity using Ins(3)P as a specific substrate, and (2) Intracellular delivery strategies for metabolic rescue studies.[4] These methods are critical for researchers investigating bipolar disorder (Lithium mechanism), metabolic flux, and phosphoinositide signaling homeostasis.[4]

The Biological Context: De Novo Synthesis vs. Recycling

To design effective experiments, one must distinguish the source of inositol monophosphates.

  • Recycling Pathway: Phospholipase C (PLC) hydrolyzes PIP2 into IP3, which is sequentially dephosphorylated to Ins(1)P or Ins(4)P.[4]

  • De Novo Pathway: Glucose-6-Phosphate is isomerized to Ins(3)P by ISYNA1.[2]

Both pathways converge at IMPase (Inositol Monophosphatase), the enzyme responsible for the final dephosphorylation to free myo-inositol.[4][3] Ins(3)P is the unique marker of the de novo branch.[4]

Diagram 1: The Inositol Metabolic Axis

InositolPath G6P Glucose-6-Phosphate ISYNA1 ISYNA1 (Synthase) G6P->ISYNA1 Ins3P D-myo-Inositol-3-phosphate (Ins(3)P) ISYNA1->Ins3P Isomerization IMPase IMPase (Lithium Target) Ins3P->IMPase Inositol Myo-Inositol IMPase->Inositol Dephosphorylation (Pi Release) PIs Phosphoinositides (PIP2, PIP3) Inositol->PIs CDP-DAG Pathway Lithium Lithium (Li+) Lithium->IMPase Uncompetitive Inhibition

Caption: The de novo synthesis pathway. Ins(3)P is the specific intermediate linking Glucose metabolism to Inositol signaling, regulated by IMPase.[4]

Handling and Stability

  • Solubility: Ins(3)P (Sodium salt) is highly soluble in water (>10 mg/mL).[4]

  • Storage: Lyophilized powder is stable at -20°C for >1 year. Aqueous stock solutions (e.g., 10 mM) should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles as hydrolysis can occur, liberating inorganic phosphate (Pi) which interferes with assays.[4]

  • pH Sensitivity: Stable between pH 6.0 and 8.0. Extreme pH causes acid/base hydrolysis.

Protocol A: The IMPase "Gold Standard" Activity Assay

Application: Screening IMPase inhibitors (e.g., Lithium mimetics) or quantifying IMPase activity in cell lysates.[4] Principle: IMPase hydrolyzes Ins(3)P to Inositol + Inorganic Phosphate (Pi).[4] We quantify the release of Pi using a Malachite Green reagent.[5][6][7] Self-Validation: The assay must show dose-dependent inhibition by Lithium Chloride (LiCl).

Materials
  • Substrate: D-myo-Inositol-3-phosphate (Sodium Salt) [10 mM Stock in water].

  • Enzyme Source: Cell lysate (e.g., CHO, HEK293) or Recombinant Human IMPA1.[4]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM KCl, 3 mM MgCl₂.[4] (Critical: Mg²⁺ is an essential cofactor).[4]

  • Detection: Malachite Green Phosphate Detection Kit.

  • Inhibitor: Lithium Chloride (LiCl) [1 M Stock].[4]

Step-by-Step Methodology
  • Lysate Preparation:

    • Wash 1x10⁷ cells with ice-cold PBS (phosphate-free).

    • Lyse in 500 µL Hypotonic Lysis Buffer (20 mM Tris-HCl pH 7.4, Protease Inhibitors). Do not use phosphate-buffered saline or phosphatase inhibitors.

    • Sonicate (3 x 10s pulses) and centrifuge (15,000 x g, 10 min, 4°C). Collect supernatant.

    • Note: Dialysis of lysate is recommended if endogenous phosphate levels are high.

  • Reaction Setup (96-well plate):

    • Blank: 20 µL Assay Buffer.

    • Control: 10 µL Lysate + 10 µL Assay Buffer.

    • Substrate Only: 10 µL Assay Buffer + 10 µL Ins(3)P (1 mM final).

    • Experimental: 10 µL Lysate + 10 µL Ins(3)P (1 mM final).

    • Validation (Li+): 10 µL Lysate + 5 µL LiCl (variable conc) + 5 µL Ins(3)P.

  • Incubation:

    • Incubate at 37°C for 30 minutes .

    • Kinetic Window: Ensure the reaction remains linear. If signal saturates, reduce lysate concentration or time.[4]

  • Detection:

    • Add 100 µL Malachite Green Reagent to all wells.

    • Incubate 15–20 minutes at Room Temperature (color turns green).

    • Measure Absorbance at 620–640 nm .

  • Data Analysis:

    • Calculate

      
      .[4]
      
    • Convert

      
       to pmol Phosphate using a standard curve (KH₂PO₄).[4]
      
Expected Results (Table 1)
ConditionAbsorbance (620nm)Phosphate ReleasedInterpretation
Buffer Only0.050 µMBackground
Lysate Only0.15~5 µMEndogenous Pi
Lysate + Ins(3)P 0.85 ~50 µM Active IMPase
Lysate + Ins(3)P + LiCl (10mM)0.40~20 µMValidated Inhibition

Protocol B: Intracellular Delivery for Metabolic Rescue

Application: Confirming the functional role of the de novo pathway in ISYNA1-deficient cells. Challenge: Ins(3)P is membrane-impermeable. Simple addition to media is ineffective. Solution: Use of cationic lipid carriers or electroporation.

Diagram 2: Experimental Workflow

DeliveryFlow Step1 Step 1: Cell Preparation (ISYNA1-/- or Inositol Starvation) Step2 Step 2: Complex Formation Mix Ins(3)P with Cationic Lipid/Polyamine Step1->Step2 Step3 Step 3: Transfection Incubate 4h (Serum-Free) Step2->Step3 Step4 Step 4: Metabolic Fate Step3->Step4 OutcomeA IMPase Active: Conversion to Inositol -> Survival Step4->OutcomeA No LiCl OutcomeB IMPase Inhibited (Li+): Accumulation of Ins(3)P -> Cell Death Step4->OutcomeB + LiCl

Caption: Workflow for intracellular delivery of Ins(3)P to rescue inositol auxotrophy.

Step-by-Step Methodology
  • Cell Culture Model:

    • Use Inositol-free DMEM (dialyzed FBS required).

    • Target cells: ISYNA1-knockout (CRISPR) or wild-type cells treated with high-dose glucose (competitive inhibition).[4]

  • Carrier Complex Preparation:

    • Reagent: Commercial transfection reagents optimized for siRNA/small molecules (e.g., Lipofectamine, Polyamine carriers).[4]

    • Mix 5 µg D-myo-Inositol-3-phosphate with transfection reagent in Opti-MEM.

    • Incubate 20 mins to form liposomes/complexes.

  • Treatment:

    • Wash cells with PBS.[5] Add Inositol-free media.

    • Add Ins(3)P-Carrier complex dropwise.[4]

    • Control: Add Carrier only and Free Ins(3)P (no carrier).[4]

  • Readout (48–72 hours):

    • Cell Viability: MTT or ATP-based assay.

    • Logic: Cells lacking ISYNA1 will die in inositol-free media. Delivery of Ins(3)P should rescue viability unless IMPase is blocked by Lithium.

References

  • Parthasarathy, L., et al. (2006).[4] "Mammalian Inositol 3-phosphate Synthase: Its Role in the Biosynthesis of Brain Inositol and its Clinical Use as a Psychoactive Agent." ResearchGate.

  • Cayman Chemical. "D-myo-Inositol-3-phosphate (sodium salt) Product Information." Cayman Chemical.[8] [4]

  • Berridge, M.J., et al. (1989).[4] "Inositol phosphates and cell signalling." Nature.

  • Ozaki, S., et al. (1992).[4] "Synthesis of D-myo-inositol 3-phosphate and D-myo-inositol 1-phosphate." Perkin Transactions.

  • R&D Systems. "Malachite Green Phosphate Detection Kit Protocol." R&D Systems.

Sources

D-myo-Inositol-3-phosphate as a standard for analytical chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: D-myo-Inositol-3-Phosphate

Title: A Comprehensive Guide to the Use of D-myo-Inositol-3-Phosphate as an Analytical Standard for Research and Drug Development

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of D-myo-Inositol-3-phosphate (I(3)P1) as an analytical standard. D-myo-Inositol-3-phosphate is a key metabolite in the phosphatidylinositol (PI) signaling pathway, serving as a precursor for a cascade of essential inositol phosphate messengers.[1][2][3] Its accurate quantification is critical for studies in cell signaling, oncology, and neuroscience. This guide moves beyond simple instructions to explain the causality behind experimental choices, ensuring methodological robustness and data integrity. We present validated protocols for standard preparation, analytical quantification via High-Performance Liquid Chromatography (HPLC), and a self-validating framework for quality control.

Introduction: The Significance of D-myo-Inositol-3-Phosphate

D-myo-Inositol-3-phosphate is a pivotal molecule in cellular physiology. It represents the first committed step in the de novo synthesis of myo-inositol and its subsequent phosphorylated derivatives, which are collectively known as inositol phosphates (IPs).[3][4][5] The enzyme myo-inositol-3-phosphate synthase (MIPS) catalyzes the conversion of glucose-6-phosphate into I(3)P1, linking carbohydrate metabolism directly to the sophisticated language of cell signaling.[3][4][5]

The family of inositol phosphates, for which I(3)P1 is a precursor, governs a vast array of cellular processes, including calcium mobilization, gene transcription, and membrane trafficking.[5][6] For instance, the well-known second messenger, D-myo-Inositol-1,4,5-trisphosphate (IP3), which triggers the release of intracellular calcium, is derived from the phosphorylation cascade that begins with myo-inositol.[1][2][7] Given this central role, the ability to accurately quantify I(3)P1 and related metabolites is fundamental to understanding both normal physiology and the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders.[6][8] The use of a well-characterized, high-purity I(3)P1 analytical standard is therefore indispensable for generating reliable and reproducible data.

Phosphatidylinositol Signaling Pathway Genesis cluster_Metabolism Central Metabolism cluster_Inositol_Synthesis De Novo Inositol Synthesis cluster_PI_Signaling PI Signaling Cascade G6P Glucose-6-Phosphate I3P1 D-myo-Inositol-3-phosphate (ANALYTICAL STANDARD) G6P->I3P1 MIPS (Rate-Limiting Step) MI myo-Inositol I3P1->MI IMP (Dephosphorylation) PtdIns Phosphatidylinositol (PtdIns) MI->PtdIns PIS (Membrane Integration) PIP2 PtdIns(4,5)P2 PtdIns->PIP2 Kinases (Phosphorylation) IP3 Ins(1,4,5)P3 PIP2->IP3 PLC Ca_Release Ca2+ Release IP3->Ca_Release Activates Receptor

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Troubleshooting & Optimization

How to improve the stability of D-myo-Inositol-3-phosphate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of D-myo-Inositol-3-phosphate

Ticket ID: INS-3P-STAB-001 Priority: High Status: Resolved Assigned Specialist: Senior Application Scientist, Biochemistry Division[1]

Executive Summary: The "Golden Rules" of Ins(3)P Stability

D-myo-Inositol-3-phosphate (Ins(3)P) is a thermodynamically stable molecule under controlled conditions, yet it is kinetically vulnerable to specific environmental triggers.[1] Unlike high-energy phosphoanhydride bonds (e.g., ATP), the phosphoester bond in Ins(3)P is relatively robust, but it faces three primary threats: Acid-catalyzed hydrolysis , Enzymatic degradation (phosphatases) , and Cation-mediated precipitation .[1]

To ensure experimental integrity, adhere to these three pillars immediately:

  • pH is King: Maintain pH 7.0–7.5. Avoid pH < 4.0 at all costs.[1]

  • Chelate to Protect: Always include 1 mM EDTA in stock solutions to strip catalytic metal ions (Mg²⁺, Zn²⁺) that fuel contaminant phosphatases.[1]

  • Cold Chain: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

Part 1: The Stability Matrix (Mechanistic Insights)

To troubleshoot effectively, you must understand the causality of degradation.

Hydrolysis (Chemical Degradation)

The phosphate ester bond is susceptible to hydrolysis, particularly in acidic environments.[1]

  • Mechanism: At low pH, the ester oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This cleaves the bond, releasing inorganic phosphate (Pi) and free myo-inositol.[1][2]

  • Risk Factor: High.[1] Storage in unbuffered water (which absorbs CO₂ and becomes acidic, pH ~5.[1]5) is a common cause of slow degradation over months.[1]

Enzymatic Degradation (Biological Contamination)

This is the most common cause of "sudden signal loss" in biological assays.[1]

  • Mechanism: Ubiquitous phosphatases (e.g., bacterial contaminants, carryover from cell lysates) rapidly hydrolyze Ins(3)P. Most of these enzymes are metalloproteins requiring Mg²⁺ or Zn²⁺ to function.[1]

  • Inhibitor Strategy: Lithium (Li⁺) is a classic inhibitor of inositol monophosphatase (IMPase), but EDTA is more universally effective for stability because it starves the enzymes of necessary metal cofactors.[1]

Solubility & Chelation

While Ins(3)P is more soluble than IP6 (phytate), it still functions as a ligand.[1]

  • Mechanism: In the presence of excess Calcium (Ca²⁺) or Magnesium (Mg²⁺), Ins(3)P can form coordination complexes.[1] While these may not always precipitate visibly, they can alter the molecule's bioavailability and effective concentration in binding assays.

Part 2: Visualization of Stability Logic

The following diagram maps the degradation pathways and the intervention points required to stabilize the molecule.

Ins3P_Stability Ins3P D-myo-Inositol-3-phosphate (Active) Hydrolysis Acid Hydrolysis Ins3P->Hydrolysis Cleavage Enzymatic Cleavage Ins3P->Cleavage Complex Insoluble/Inactive Complex Ins3P->Complex Acid Acidic pH (< 4.0) Acid->Hydrolysis Enzyme Contaminant Phosphatases Enzyme->Cleavage Cations Divalent Cations (Ca2+, Mg2+) Cations->Complex Inositol Free myo-Inositol (Inactive) Hydrolysis->Inositol Release Pi Cleavage->Inositol Precipitate Precipitate Complex->Precipitate Buffer Buffer pH 7.5 (TE / HEPES) Buffer->Acid EDTA EDTA (Chelator) EDTA->Enzyme Removes Cofactors EDTA->Cations Sequesters Cold -20°C Storage Cold->Hydrolysis Cold->Cleavage Slows Kinetics

Caption: Figure 1.[1][3][4][5][6] Degradation pathways of Ins(3)P and the specific control points (Green Hexagons) required to maintain stability.

Part 3: Optimized Preparation Protocol

Do not dissolve Ins(3)P in pure water for long-term storage.[1] Use the following "Stabilizing Stock Buffer" (SSB).

Reagents Required
  • HEPES (25 mM) or Tris-HCl (20 mM) : Maintains neutral pH.[1]

  • EDTA (1 mM) : Inhibits metallophosphatases and prevents cation precipitation.[1]

  • Water : Nuclease-free, autoclaved (Milli-Q grade).[1]

Step-by-Step Protocol
StepActionScientific Rationale
1 Prepare Buffer Mix 25 mM HEPES + 1 mM EDTA. Adjust pH to 7.4 using NaOH. Filter sterilize (0.22 µm).
2 Equilibrate Allow the lyophilized Ins(3)P vial to reach room temperature before opening.
3 Dissolve Add Buffer to yield a 10 mM stock concentration. Vortex gently.
4 Aliquot Dispense into small volumes (e.g., 50 µL) in screw-cap cryovials.
5 Storage Store at -20°C (stable for >1 year) or -80°C (stable for >5 years).

Part 4: Troubleshooting Guide (FAQ)

Q1: My Ins(3)P solution has developed a white precipitate. Can I still use it?

  • Diagnosis: This is likely a Calcium-Ins(3)P complex.[1] This often happens if the powder was dissolved in media (like DMEM) containing high Ca²⁺/Mg²⁺ rather than a dedicated stock buffer.[1]

  • Resolution: Do not filter it (you will lose the compound). Try adding EDTA to a final concentration of 5 mM and vortexing. If it clears, the concentration is recoverable. If not, the sample is compromised.

  • Prevention: Always prepare stocks in cation-free buffers (see Protocol above).

Q2: I am seeing inconsistent results in my kinase inhibition assay.

  • Diagnosis: Partial hydrolysis or enzymatic degradation.[1] If you are using a stock solution that has been thawed multiple times, the effective concentration of Ins(3)P is likely lower than calculated.[1]

  • Verification: Run a control using Lithium Chloride (10 mM) in your assay.[1] Li⁺ inhibits IMPase.[1][3] If adding Li⁺ stabilizes your results, your assay buffer contains contaminating phosphatases.[1]

  • Resolution: Switch to single-use aliquots.

Q3: Can I autoclave my Ins(3)P stock solution?

  • Answer: NO.

  • Reasoning: While the phosphoester bond is thermally stable, the combination of high heat (121°C) and pressure promotes hydrolysis.

  • Alternative: Filter sterilize using a 0.22 µm PVDF or PES membrane.[1]

Part 5: Troubleshooting Decision Tree

Use this flow to diagnose issues with your Ins(3)P experiments.

Troubleshooting_Tree Start Issue Detected Precipitate Visible Precipitate? Start->Precipitate SignalLoss Loss of Biological Signal? Start->SignalLoss CheckBuffer Check Buffer Composition Precipitate->CheckBuffer Yes CheckStorage Check Storage History SignalLoss->CheckStorage CationIssue High Ca2+/Mg2+ present? CheckBuffer->CationIssue FreezeThaw >3 Freeze/Thaw Cycles? CheckStorage->FreezeThaw AddEDTA Action: Add EDTA (5mM) & Vortex CationIssue->AddEDTA Yes Discard Action: Discard & Make Fresh Stock FreezeThaw->Discard Yes Contam Assay Contamination? FreezeThaw->Contam No LiTest Action: Add 10mM LiCl (Phosphatase Test) Contam->LiTest

Caption: Figure 2. Diagnostic logic for resolving stability issues with Ins(3)P.

References

  • Majerus, P. W. (1992).[1][7] Inositol Phosphate Biochemistry. Annual Review of Biochemistry, 61, 225-250.[3][7] Retrieved from [Link][1]

  • Parthasarathy, L., et al. (1994).[1] Lithium inhibits inositol monophosphatase.[1][3] Journal of Neurochemistry. (Contextual grounding for Li+ inhibition strategy).

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Common issues in the extraction of inositol phosphates from tissues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Inositol Phosphate Extraction & Analysis

Topic: Common Issues in the Extraction of Inositol Phosphates from Tissues Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals

Core Philosophy: The "Metabolic Snapshot"

As researchers, we often treat extraction as a simple "retrieval" step. With Inositol Phosphates (IPs), this is a fatal error. IPs are not static metabolites; they are high-energy signaling tokens with turnover rates measured in seconds.

The Golden Rule: The moment you disrupt the tissue, you start a race against phosphatases (like MINPP1) and kinases. Your extraction method must act as a "metabolic freeze-frame." If you fail to quench enzymatic activity instantly, you are not measuring cellular reality; you are measuring the degradation profile of your lysis buffer.

Decision Matrix: Selecting Your Extraction Chemistry

Before picking a protocol, diagnose your needs using this decision matrix.

ExtractionDecision Start Start: Sample Type Abundance Expected IP Abundance? Start->Abundance High High (e.g., Yeast, Seeds, Engineered Cells) Abundance->High >10 u03bcM Low Low (e.g., Mammalian Tissue, Plasma, Primary Cells) Abundance->Low <1 u03bcM MethodA Method A: Acid Extraction (PCA) + Neutralization High->MethodA MethodB Method B: TiO2 Enrichment (Wilson/Saiardi Method) Low->MethodB Analysis Downstream Analysis? MethodA->Analysis MethodB->Analysis HPLC SAX-HPLC / LC-MS Analysis->HPLC Standard PAGE PAGE (Toluidine Blue/DAPI) Analysis->PAGE Requires High Purity

Figure 1: Decision matrix for selecting the optimal extraction chemistry based on sample abundance and downstream application.

Technical Protocols & Methodologies

Method A: The Classic Perchloric Acid (PCA) Extraction

Best for: High-abundance samples, radioactive labeling experiments.

The Mechanism: Strong acid (PCA) instantly denatures proteins (phosphatases) and precipitates them, leaving IPs in the supernatant. The Risk: Neutralization with Potassium Hydroxide (KOH) creates Potassium Perchlorate (KClO₄), a salt that precipitates. IPs (especially IP6) can adsorb to this salt precipitate and be lost.

Protocol:

  • Quench: Add ice-cold 1M PCA (approx. 500 µL per 10^6 cells or 10mg tissue). Critical: Do not wash cells with warm PBS; aspirate media and add acid immediately.

  • Lysis: Incubate on ice for 10 min. Homogenize if using solid tissue (Dounce or bead beater).

  • Clearance: Centrifuge at 18,000 x g for 5 min at 4°C. Transfer supernatant to a new tube.

  • Neutralization: Add 1M K₂CO₃ / 5mM EDTA.

    • Expert Tip: Do not neutralize to pH 7.0 blindly. Aim for pH 6.0–6.5 . At pH > 7.5, phosphate groups may migrate (isomerize).

    • Titration: Add base slowly while vortexing. Use a pH indicator (Universal Indicator) rather than a probe to avoid cross-contamination.

  • Final Spin: Centrifuge again to remove KClO₄ precipitate. Keep the supernatant.

Method B: The TiO₂ Bead Enrichment (The "Modern Standard")

Best for: Mammalian tissues, low-abundance IPs, PAGE analysis.

The Mechanism: Titanium Dioxide (TiO₂) binds phosphate groups with high specificity in acidic conditions. This allows you to wash away salts, lipids, and proteins, then elute IPs in a small volume of high-pH buffer.

Protocol:

  • Extract: Lyse sample in 1M PCA as above.

  • Bind: Add TiO₂ beads (approx. 5 mg) to the acidic supernatant. Rotate at 4°C for 15 min.

  • Wash: Spin down beads (3,000 x g). Discard supernatant. Wash beads 2x with 1M PCA to remove non-specific contaminants.

  • Elute: Add 200 µL of 10% NH₄OH (Ammonium Hydroxide). The high pH breaks the TiO₂-Phosphate bond.

  • Process: Vacuum dry the eluate (removes volatile ammonia) and resuspend in water/buffer.

Troubleshooting Guide & FAQs

Category 1: Recovery & Yield Issues

Q: I am seeing excellent recovery of IP3, but my IP6 and IP7 are completely missing. Where did they go? A: You likely lost them during the neutralization step of the PCA method.

  • The Cause: Higher inositol phosphates (IP6, IP7, IP8) have high charge densities and bind avidly to the KClO₄ salt precipitate formed when neutralizing PCA with KOH.

  • The Fix: Switch to the TiO₂ method . It avoids salt precipitation entirely. If you must use PCA, ensure you include EDTA (5-10 mM) in your neutralization buffer. EDTA competes for the cations and helps keep the IPs soluble.

Q: My total phosphate counts are low. Is my tissue homogenization effective? A: Inositol phosphates are often locked in membrane-associated compartments or bound to cytoskeletal elements.

  • The Fix: Ensure your acid extraction includes a vigorous mechanical disruption step (sonication or bead beating). Simple vortexing is insufficient for solid tissues like heart or brain.

Category 2: Isomerization & Degradation (The "Ghost Peaks")

Q: My HPLC chromatogram shows "split" peaks or shoulders on the IP3 isomer. Is this a column issue? A: It is likely an extraction artifact called Acid-Catalyzed Migration .

  • The Cause: If the sample sits in acid (PCA/TCA) for too long, or if the temperature rises above 4°C, the phosphate group at the D-1 position can migrate to the D-2 position.

  • The Fix:

    • Keep samples strictly at 4°C.

    • Neutralize immediately after the first centrifugation. Do not store acidic extracts overnight.

    • Verify pH is not > 8.0 during neutralization; alkaline hydrolysis can also degrade IPs.

Q: I see a large peak eluting near IP3 that doesn't match my standard. What is it? A: This is often ATP or ADP .

  • The Context: Nucleotides are extracted alongside IPs.[1] In many HPLC gradients, ATP elutes very close to IP3 or IP4.

  • The Fix: Use an enzymatic digestion step (Apyrase or Hexokinase/Glucose) on a small aliquot of your sample. If the peak disappears after Apyrase treatment, it was ATP.

Category 3: Equipment & Materials

Q: Can I use glass vials for storage? A: NO.

  • The Science: Polyphosphates (IP5-IP8) bind to the silanol groups on glass surfaces. This non-specific binding can strip your sample of up to 50% of its analyte at low concentrations.

  • The Fix: Use only polypropylene (plastic) tubes and HPLC vials.

Quantitative Data Summary: Stability Profiles

ParameterStability ImpactRecommendation
Temperature High degradation risk > 4°CKeep all buffers and rotors at 4°C.
Acid Exposure Causes phosphate migration (isomerization)Neutralize within 20 mins of lysis.
pH (Storage) Labile at pH < 3 or > 9Store neutralized extracts at pH 6.0–7.5.
Storage Time IP7/IP8 degrade within 24h at 4°CFlash freeze at -80°C for long-term storage.

Pathway Visualization: The Degradation Trap

Understanding the pathway is crucial to interpreting "missing" peaks. If you miss the quench, IP6 rapidly cascades down to IP3.

IP_Degradation cluster_quench Effect of Acid Quench IP6 IP6 (Phytate) IP5 IP5 Isomers IP6->IP5 Dephosphorylation IP4 IP4 Isomers IP5->IP4 IP3 IP3 (1,4,5) IP4->IP3 Phosphatase Phosphatases (e.g., MINPP1) Phosphatase->IP6 Catalyzes Stop Acid Extraction (Stops Enzymatic Activity) Stop->Phosphatase Inhibits

Figure 2: The degradation cascade. Without immediate acid quenching, high-order IPs (IP6) are rapidly converted to lower forms, skewing data.

References

  • Wilson, M. S., & Saiardi, A. (2018). Inositol Phosphates Purification Using Titanium Dioxide Beads. Bio-protocol, 8(15), e2956.

  • Azevedo, C., & Saiardi, A. (2006).[2] Extraction and analysis of inositol phosphates. Nature Protocols, 1, 2416–2422.

  • Irvine, R. F., & Schell, M. J. (2001). Back in the water: the return of the inositol phosphates. Nature Reviews Molecular Cell Biology, 2(5), 327-338.

  • Mayr, G. W. (1988).[3][4] A novel metal-dye detection system permits picomolar-range h.p.l.c.[3][4] analysis of inositol polyphosphates from non-radioactively labelled cell or tissue specimens.[3][5] Biochemical Journal, 254(2), 585–591.[4]

  • Losito, O., et al. (2009). Polyacrylamide gel electrophoresis analysis of inositol phosphates and pyrophosphates. Biochemical Journal, 424(3), 345-352.

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Technical Support Center: D-myo-Inositol-3-phosphate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development)
Ticket Subject: Optimization of HPLC-MS/MS for D-myo-Inositol-3-phosphate (Ins(3)P)

Executive Summary & Scope

Welcome to the Advanced Applications Support Center. You are likely analyzing D-myo-Inositol-3-phosphate (Ins(3)P), the direct product of myo-inositol-3-phosphate synthase (MIPS) and a critical precursor in inositol biosynthesis.

Critical Scientific Disclaimer (The "Enantiomer Trap"): Before proceeding, you must recognize that D-myo-inositol-3-phosphate and L-myo-inositol-1-phosphate are enantiomers.

  • Standard LC-MS/MS (C18, HILIC, PGC) cannot separate these two molecules. They have identical mass, fragmentation, and retention times on achiral phases.

  • If your study requires distinguishing de novo synthesis (Ins(3)P) from recycling/breakdown products (often Ins(1)P), you must use a chiral selector or derivatization (GC-MS).

  • This guide focuses on the HPLC-MS/MS quantification of the Ins(3)P regioisomer pool, separating it from Ins(4)P, Ins(5)P, and polyphosphates.

Analytical Workflow Visualization

The following diagram outlines the optimized workflow to mitigate the three primary failure modes: Phosphatase Degradation , Metal Chelation (Peak Tailing) , and Isomer Co-elution .

Ins3P_Workflow cluster_trouble Troubleshooting Loop Sample Biological Sample (Tissue/Cell) Quench Acid Quench (Perchloric Acid/HCl) + EDTA (Critical) Sample->Quench Halt Phosphatases Neutral Neutralization (KOH/NH4OH) Quench->Neutral Precipitate Proteins SPE SPE Cleanup (SAX or TiO2) Neutral->SPE Remove Lipids/Salts LC HILIC Separation (Polymer-Amino Phase) pH 10-11 SPE->LC Inject LC->LC Tailing? Add Medronic Acid MS MS/MS Detection (-ESI Mode) m/z 259 -> 97/79 LC->MS Elute Isomers MS->MS Low Signal? Check Fe/Steel Data Quantification MS->Data

Figure 1: Optimized workflow for labile inositol monophosphates. Note the emphasis on EDTA during quenching to prevent phosphate-metal binding.

Module 1: Chromatographic Separation

The Challenge: Ins(3)P is highly polar and acidic. It elutes in the void volume on C18 and tails severely on silica-based HILIC due to silanol/metal interactions.

The Solution: Polymer-based Hydrophilic Interaction Liquid Chromatography (HILIC) at High pH.

Recommended Protocol
  • Column: Shodex HILICpak VG-50 2D (Polymer-based amino) or Bio-Rad Aminex HPX-87H (Ion exclusion). Note: Polymer phases are preferred over silica to eliminate silanol activity.

  • Mobile Phase A: 100 mM Ammonium Carbonate (pH 10.5). High pH ensures full ionization and improves peak shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-15 min: 90% -> 40% B (Linear Gradient)

    • 15-20 min: 40% B (Hold)

  • System Passivation: If using standard stainless steel HPLC, you must passivate the system with 30% phosphoric acid overnight or add 5 µM Medronic Acid (InfinityLab Deactivator) to Mobile Phase A to shield phosphates from iron surfaces.

Troubleshooting Guide: Chromatography
SymptomProbable CauseCorrective Action
Peak Tailing (>1.5) Interaction with metal ions in LC flow path.Add 5 µM EDTA or Medronic Acid to Mobile Phase A. Switch to PEEK tubing/liners.
Retention Time Shift pH fluctuation in volatile buffer.Ammonium carbonate is volatile. Prepare fresh buffer daily. Cap bottles tightly.
Split Peaks Sample solvent mismatch.Ensure sample is dissolved in >70% Acetonitrile. Aqueous injection on HILIC causes peak distortion.
No Retention Column "Phase Collapse" or wrong mode.Confirm HILIC mode (high organic start). If using PGC (Hypercarb), retention requires acid, not base.

Module 2: Mass Spectrometry (MS/MS)

The Challenge: Inositol monophosphates (InsP1) have a mass of ~260 Da. They do not fly well in positive mode. Fragmentation is dominated by phosphate loss, which is non-specific.

The Solution: Negative Electrospray Ionization (-ESI) focusing on the phosphate headgroup.

MS/MS Parameters (Sciex/Agilent/Thermo Triple Quad)
  • Polarity: Negative (-ESI)

  • Precursor Ion: [M-H]⁻ = 259.0

  • Source Temp: 450°C (Phosphates are thermally stable, high heat helps desolvation).

  • Curtain Gas: High (to prevent solvent clustering).

MRM Transition Table
AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (V)Notes
Ins(3)P 259.0 97.0 Quantifier-25 to -35Corresponds to [H₂PO₄]⁻
Ins(3)P 259.0 79.0 Qualifier-40 to -50Corresponds to [PO₃]⁻
Ins(3)P 259.0 241.0 Qualifier-15 to -20[M-H-H₂O]⁻ (Water loss)
IS (D6-InsP)265.097.0Internal Std-25 to -35Deuterated Myo-Inositol-P

Expert Insight: The transition 259 -> 97 is the most sensitive but least selective (all phosphorylated organics produce m/z 97). Chromatographic separation from Glucose-6-Phosphate (also m/z 259 -> 97) is mandatory . G6P usually elutes earlier than Ins(3)P on amino-HILIC columns.

Module 3: Sample Preparation

The Challenge: MIPS activity is rapid, and phosphatases (IMPase) will degrade Ins(3)P to myo-inositol immediately upon cell lysis.

Protocol: Acid Extraction with Chelation
  • Quenching: Add ice-cold 0.5 M Perchloric Acid (PCA) containing 1 mM EDTA to the cell pellet/tissue.

    • Why EDTA? It chelates free Mg²⁺ and Fe³⁺, preventing them from binding Ins(3)P and causing losses during precipitation.

  • Lysis: Sonicate or bead-beat (4°C).

  • Neutralization: Neutralize with 2 M KOH to pH 7.0.

  • Centrifugation: Spin at 15,000 x g to remove KClO₄ precipitate and proteins.

  • Supernatant: Transfer to a PEEK or Polypropylene vial. Do not use glass (phosphates adsorb to glass silanols).

Frequently Asked Questions (FAQs)

Q: Can I distinguish Ins(3)P from Ins(1)P using this method? A: No. As stated in the Executive Summary, these are enantiomers. To separate them, you must use a chiral column (e.g., Chiralpak AD-H) or derivatize with a chiral reagent (e.g., (-)-camphanic acid chloride) followed by GC-MS or LC-MS. However, for total "Inositol Monophosphate" pool analysis, this method is sufficient.

Q: My sensitivity drops after 50 injections. Why? A: Phosphate groups are "sticky" and build up on the ESI cone/capillary.

  • Fix: Run a "sawtooth" wash gradient (100% Water to 100% ACN with 0.1% Formic Acid) every 10 samples.

  • Fix: Clean the ion source cone daily.

Q: Can I use a C18 column with Ion Pairing agents (IP-RP)? A: Yes, using Tributylamine (TBA) or Hexylamine.

  • Pros: Excellent retention and isomer separation.

  • Cons:Permanent contamination of the Mass Spec. Once you introduce TBA, you will see m/z 186 (TBA+) background forever in positive mode. Do not use IP-RP on a shared instrument.

References

  • Ito, M. et al. (2018). "Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates." Journal of Chromatography A.

  • Gullberg, J. et al. (2004). "Analysis of inositol phosphates by capillary electrophoresis-mass spectrometry." Analytical Biochemistry.
  • Kiefer, M. et al. (2025). "Establishing 18O-Labeled Inositol Phosphates for Quantitative Capillary Electrophoresis-Mass Spectrometry." Analytical Chemistry.

  • Whitfield, H. et al. (2023). "LC-ICP-MS analysis of inositol phosphate isomers in soil offers improved sensitivity."[2] University of East Anglia.

  • Sigma-Aldrich Technical Guide. "Separation of myo-inositol phosphates by HILIC."

Need Further Assistance?

Contact Application Support: Ticket Reference: #INS3P-HILIC-OPT

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Addressing matrix effects in the mass spectrometric analysis of D-myo-Inositol-3-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Matrix Effects & Quantification of Ins(3)P Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Introduction: The Analyst’s Dilemma

You are likely here because your D-myo-Inositol-3-phosphate (Ins(3)P) signal is erratic, your peak shapes are tailing, or you cannot distinguish Ins(3)P from its isomer, Ins(1)P.

Ins(3)P is a highly polar, anionic signaling molecule. In standard Reverse Phase (C18) chromatography, it elutes in the void volume, right where salts and unretained matrix components cause massive ion suppression. Furthermore, its phosphate group acts as a "metal magnet," binding to stainless steel flow paths and causing carryover.

This guide is not a generic manual. It is a logic-driven troubleshooting system designed to isolate and eliminate matrix effects in LC-MS/MS workflows.

Module 1: Diagnosis – Do I Have a Matrix Effect?

User Query: "My sensitivity for Ins(3)P is 10x lower in cell lysates compared to solvent standards. Is this suppression?"

Dr. Thorne’s Response: Do not guess. Validate using the Post-Column Infusion (PCI) method. This is the gold standard for visualizing exactly where in your chromatogram the suppression occurs.

Protocol: The PCI Validation Experiment
  • Setup: Connect a syringe pump containing a standard solution of Ins(3)P (100 ng/mL) to the LC eluent flow via a T-piece after the column but before the MS source.

  • Flow: Set the syringe pump to a low, constant flow (e.g., 5-10 µL/min).

  • Injection: Inject a "Blank Matrix" (e.g., extracted cell lysate without the analyte).

  • Observation: Monitor the specific MRM transition for Ins(3)P.

    • Ideal Result: A flat, elevated baseline.

    • Suppression: A dip (negative peak) in the baseline at the retention time of interfering compounds.

    • Enhancement: A hump (positive peak) in the baseline.

Decision Logic: If the "dip" coincides with your Ins(3)P retention time, you have co-eluting matrix suppressors. You must modify your chromatography or sample prep.

MatrixDiagnosis Start Low Ins(3)P Signal PCI Run Post-Column Infusion (PCI) Start->PCI Result Observe Baseline at Ins(3)P RT PCI->Result Dip Baseline Dip (Suppression) Result->Dip Negative Peak Flat Flat Baseline (No Matrix Effect) Result->Flat Stable Signal Action1 Cause: Co-eluting Salts/Lipids Fix: Improve Sample Prep (SPE) or HILIC Dip->Action1 Action2 Cause: Adsorption/Source Issue Fix: Passivate System / Check Source Temp Flat->Action2

Figure 1: Decision logic for diagnosing matrix effects using Post-Column Infusion.

Module 2: Sample Preparation – The First Line of Defense

User Query: "I am using a simple methanol protein precipitation. Is that enough?"

Dr. Thorne’s Response: For Ins(3)P, simple protein precipitation (PPT) is rarely sufficient because it leaves behind phospholipids and salts that co-elute in HILIC modes. You need to remove the bulk lipids and neutralize metal interactions.

Recommended Workflow: Acid Extraction + SPE

We avoid HCl because it can hydrolyze the phosphate ester bond. Use Acetic Acid or Perchloric Acid (PCA) with strict temperature control.

MethodSuitability for Ins(3)PProsCons
Protein Precip (MeOH) LowFast, cheap.High matrix effect. Phospholipids remain.
Acid Extraction (HCl) Avoid Strong extraction.Hydrolysis Risk: Can degrade Ins(3)P to Inositol.
Acid Extraction (PCA) HighEfficient protein removal.Requires neutralization (KOH) which adds salts.
SPE (Strong Anion Exchange) Best Isolates anionic phosphates.Slower. Requires pH tuning to elute Ins(3)P.
Critical Tip: The EDTA Trick

Phosphate groups bind to iron in LC systems.

  • Action: Add 50 µM EDTA (ethylenediaminetetraacetic acid) to your reconstitution solvent.

  • Why: EDTA chelates free metal ions in the sample, preventing Ins(3)P from "sticking" to the vial walls or the LC column inlet frits.

Module 3: Chromatographic Optimization

User Query: "I can't separate D-myo-Inositol-3-phosphate from Inositol-1-phosphate. They have the same mass!"

Dr. Thorne’s Response: This is the classic isomer problem. Both are


 259.02 (negative mode). Mass spectrometry alone cannot distinguish them; your chromatography must do the work.
The Solution: HILIC or Anion Exchange

Do not use C18. Use Hydrophilic Interaction Liquid Chromatography (HILIC) with a polymer-based amino column or a specialized Anion Exchange column.

Protocol: HILIC Separation Parameters

  • Column: Polymer-based Amino HILIC (e.g., Shodex HILICpak VG-50 or equivalent BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Carbonate (pH 9.0) + 0.1% Ammonium Hydroxide.

    • Why High pH? Ins(3)P is fully deprotonated at pH 9, improving retention on anion-exchange/HILIC phases and enhancing sensitivity in negative ESI.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start high organic (80% B) to retain polar species, then ramp down to 40% B.

Troubleshooting Peak Tailing: If peaks are tailing, it is likely metal interaction.

  • Passivation: Flush the LC system with 30% Phosphoric acid (overnight) to passivate steel surfaces (remove column first!).

  • Additives: Add 5 µM Medronic Acid (InfinityLab Deactivator) to Mobile Phase A. This "masks" metal surfaces dynamically during the run.

HILIC_Workflow Sample Extracted Sample (in 70% ACN) Column Polymer Amino HILIC (pH 9.0) Sample->Column Inject Separation Isomer Separation Ins(1)P vs Ins(3)P Column->Separation Gradient Elution Detection MS/MS (-) m/z 259 > 79 (PO3) Separation->Detection Eluate

Figure 2: HILIC workflow for isomer separation and detection.

Module 4: Quantification & Validation

User Query: "My calibration curve is non-linear at low concentrations."

Dr. Thorne’s Response: This is often due to "active sites" in the system absorbing low levels of analyte (adsorption losses). Once the sites are saturated, linearity returns.

The Fix: Stable Isotope Labeled Internal Standards (SIL-IS)

You cannot rely on external calibration for Ins(3)P in biological matrices.

  • Requirement: Use

    
    -myo-Inositol-3-phosphate  or a deuterated equivalent.
    
  • Why: The SIL-IS co-elutes exactly with the analyte. Any ion suppression caused by the matrix at that specific retention time affects both the analyte and the IS equally.

  • Calculation: Plot the ratio of (Analyte Area / IS Area) vs. Concentration. This normalizes the suppression.

If SIL-IS is unavailable: Use a structural analogue like scyllo-inositol phosphate . It is an isomer but separates chromatographically. It is a "second best" option because it does not co-elute, so it doesn't experience the exact same matrix suppression instant.

References

  • Post-Column Infusion Method: Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

  • HILIC Separation of Isomers: Ito, M., et al. (2018). Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol polyphosphates.[1] Journal of Chromatography A. Link

  • Metal Interaction & Chelation: Hsiao, J. J., et al. (2010). Chelating agents in LC-MS mobile phases. Analytical Chemistry.[2][3][4][5][6][7] Link

  • Matrix Effects in Inositol Analysis: Sjöberg, P. J. R., et al. (2016).[8] Separation of inositol phosphate isomers in environmental samples by ion-exchange chromatography coupled with electrospray ionization tandem mass spectrometry.[3] Talanta.[3] Link

  • Acid Extraction Protocols: Liu, X., et al. (2009).[2] Simultaneous determination of inositol and inositol phosphates in complex biological matrices. Rapid Communications in Mass Spectrometry. Link

Sources

Validation & Comparative

Comparative Guide: Biological Activity of D-myo-Inositol-3-phosphate vs. D-myo-Inositol-4-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Entry vs. The Signaling Exit

In the complex landscape of inositol phosphate signaling, D-myo-Inositol-3-phosphate (Ins(3)P) and D-myo-Inositol-4-phosphate (Ins(4)P) represent two fundamentally opposing vectors of cellular metabolism.

While they are structural isomers differing only by the position of a single phosphate group, their biological origins and functions are distinct:

  • Ins(3)P is the anabolic gatekeeper , representing the sole de novo entry point of carbon from glycolysis into the inositol pool.

  • Ins(4)P is a catabolic footprint , arising primarily from the downregulation of high-energy calcium signaling molecules (like IP3).

This guide dissects their distinct biological activities, enzymatic affinities, and the methodologies required to resolve them experimentally.

Structural & Stereochemical Distinctions

To interpret biological activity, one must first verify the stereochemistry, as nomenclature often varies between chemical synthesis and biological literature.

FeatureD-myo-Inositol-3-phosphate (Ins(3)P)D-myo-Inositol-4-phosphate (Ins(4)P)
IUPAC Equivalent 1L-myo-inositol-1-phosphate 1D-myo-inositol-4-phosphate
Origin De novo biosynthesis from Glucose-6-Phosphate.[1][2]Hydrolysis of Ins(1,4)P2 or Ins(3,4)P2.[3]
Key Enzyme MIPS (Myo-inositol-3-phosphate synthase).[1][2][4]Inositol Polyphosphate 1-phosphatase (IPP).
Primary Fate Dephosphorylation to free myo-inositol.[5]Dephosphorylation to free myo-inositol.[5]
Signaling Role Metabolic flux indicator; Auxin signaling (plants).Marker of IP3 turnover/recycling.

Critical Note on Nomenclature: In biological systems, the enzyme MIPS converts D-Glucose-6-Phosphate into 1L-myo-inositol-1-phosphate . Due to the plane of symmetry in myo-inositol, this molecule is superimposable on D-myo-inositol-3-phosphate . This guide uses Ins(3)P to refer to this biosynthetic intermediate.

Biological Activity and Signaling Pathways[5][6][7][8][9][10][11][12]

Ins(3)P: The Biosynthetic Engine

Ins(3)P is the product of the rate-limiting step in inositol synthesis.[2] Its biological activity is defined by its role as a metabolic bridge between glycolysis and lipid signaling.

  • Mechanism: The enzyme MIPS (encoded by INO1 in yeast/mammals) catalyzes the NAD+-dependent oxidation/reduction and cyclization of Glucose-6-Phosphate to Ins(3)P.[2]

  • Physiological Relevance:

    • Mammals: Regulates the intracellular pool of free inositol, essential for maintaining osmotic balance and resupplying phosphoinositide (PIP) synthesis.

    • Plants: Ins(3)P is critical for auxin perception and embryo development. Mutations in MIPS are often lethal.

Ins(4)P: The Signaling Echo

Ins(4)P does not typically function as a "forward" second messenger (unlike IP3). Instead, it acts as a downstream metabolite in the "off-switch" pathways of calcium signaling.

  • Mechanism: The second messenger Ins(1,4,5)P3 (IP3) triggers calcium release.[3][6] To terminate this signal, IP3 is dephosphorylated by 5-phosphatases to Ins(1,4)P2, which is further hydrolyzed to Ins(4)P.

  • Physiological Relevance:

    • Lithium Sensitivity: Both Ins(3)P and Ins(4)P are substrates for Inositol Monophosphatase (IMPase) . Lithium ions (

      
      ) uncompetitively inhibit IMPase. Because Ins(4)P accumulation reflects high IP3 signaling activity, lithium treatment leads to the trapping of the inositol pool as Ins(4)P (and Ins(3)P), preventing the regeneration of free inositol. This is the mechanistic basis of the "Inositol Depletion Hypothesis" in bipolar disorder treatment.
      

Visualizing the Metabolic Divergence

The following diagram illustrates how Ins(3)P and Ins(4)P occupy different "lanes" of the metabolic highway yet converge at the same recycling enzyme (IMPase).

InositolPathways G6P Glucose-6-Phosphate Ins3P D-myo-Inositol-3-Phosphate (Biosynthetic Entry) G6P->Ins3P MIPS (Synthase) Inositol Free myo-Inositol Ins3P->Inositol IMPase (Li+ Sensitive) PIP2 PI(4,5)P2 (Membrane Lipid) IP3 Ins(1,4,5)P3 (Second Messenger) PIP2->IP3 PLC Activation Ins14P2 Ins(1,4)P2 IP3->Ins14P2 5-Phosphatase Ins4P D-myo-Inositol-4-Phosphate (Signaling Recycle) Ins14P2->Ins4P Polyphosphate 1-Phosphatase Ins4P->Inositol IMPase (Li+ Sensitive)

Figure 1: Convergence of anabolic (Ins3P) and catabolic (Ins4P) pathways at the Lithium-sensitive IMPase step.

Experimental Protocol: Separation and Identification

Distinguishing these isomers requires high-resolution anion-exchange chromatography, as they have identical molecular weights and similar pKa values.

Method: High-Performance Anion-Exchange Chromatography (HPAEC)

Objective: Resolve Ins(3)P from Ins(4)P and other monophosphates in cell lysates.

1. Sample Preparation
  • Lysis: Quench cells with ice-cold 0.5M Perchloric Acid (PCA) to stop phosphatase activity immediately.

  • Neutralization: Neutralize supernatant with

    
     / EDTA.
    
  • Cleanup: Pass through a C18 Sep-Pak cartridge to remove lipids (PIPs) which can foul the column.

2. Chromatographic Conditions
  • Column: Partisil SAX (Strong Anion Exchange) 10 µm (or equivalent Bio-Rad Aminex).

  • Flow Rate: 1.0 mL/min.

  • Detection: Radiometric (

    
    -inositol labeling) or Conductimetric (suppressed conductivity for non-labeled mass detection).
    
3. Gradient Profile
  • Buffer A: Water (Milli-Q).

  • Buffer B: 1.0 M Ammonium Formate (adjusted to pH 3.7 with Phosphoric Acid).

  • Note: Acidic pH is crucial to protonate phosphate groups differentially based on their position relative to the axial hydroxyl at C2.

Time (min)% Buffer BPhase
0-50%Equilibration
5-100-10%Elution of Free Inositol
10-2510-20%Critical Separation Zone
25-30100%Wash (IP2/IP3 removal)
4. Expected Elution Order

Under acidic SAX conditions (pH 3.7), the elution order typically follows:

  • Free Inositol (Void)

  • D-Ins(1)P / L-Ins(3)P (often co-elute)

  • D-Ins(4)P (Elutes later due to distinct interaction of the C4-phosphate with the resin)

Validation Tip: Spike samples with commercially available


-labeled standards of Ins(3)P and Ins(4)P to confirm retention times, as column aging shifts peaks significantly.

Comparative Data Summary

ParameterIns(3)PIns(4)P
IMPase

(Bovine)
~ 0.8 mM~ 0.6 mM
Acid Stability High (Stable in 1N HCl @ 100°C for short periods)Moderate (More susceptible to migration)
Biological Half-life Short (rapidly converted to Inositol)Variable (dependent on signaling flux)
Detection Marker Marker of de novo synthesis rates.[4]Marker of PLC/IP3 pathway downregulation.

References

  • Loewus, F. A., & Murthy, P. P. (2000). myo-Inositol metabolism in plants.[1][4][7] Plant Science.[4] Link

  • Majumder, A. L., et al. (2003). Diversification and evolution of L-myo-inositol 1-phosphate synthase. FEBS Letters. Link

  • Berridge, M. J., et al. (1989). Neural and developmental actions of lithium: a unifying hypothesis. Cell.[8][9][10][11] Link

  • Parthasarathy, L., & Eisenberg, F. (1986).[5] The inositol phosphatases of the brain. Biochemical Journal.[11][12] Link

  • Wreggett, K. A., & Irvine, R. F. (1987). A rapid separation method for inositol phosphates and their isomers.[13][12][14] Biochemical Journal.[11][12] Link

Sources

A Comparative Guide to D-myo-Inositol-3-phosphate and D-myo-Inositol-1,4,5-trisphosphate in Calcium Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of cellular communication, calcium (Ca²⁺) stands as a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes from muscle contraction and secretion to gene expression and proliferation.[1][2][3] The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount, and cells have evolved sophisticated signaling toolkits to achieve this. Central to this machinery are inositol phosphates, a class of signaling molecules derived from myo-inositol.

Among the numerous isomers, D-myo-Inositol-1,4,5-trisphosphate (Ins(1,4,5)P₃) is unequivocally established as a primary second messenger that mobilizes Ca²⁺ from intracellular stores.[4][5][6] In contrast, the role of D-myo-Inositol-3-phosphate (Ins(3)P) is fundamentally different, primarily serving as a critical intermediate in the de novo synthesis of myo-inositol itself.[7][8]

This guide provides an in-depth, objective comparison of these two molecules. We will dissect their distinct biosynthetic origins, their profoundly different mechanisms of action concerning Ca²⁺ signaling, and the experimental methodologies used to investigate their roles. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced yet critical differences between a direct signaling effector and a foundational metabolic precursor in the broader context of cellular signaling.

Part 1: Biosynthesis and Metabolism: Two Divergent Paths

The cellular availability and function of Ins(3)P and Ins(1,4,5)P₃ are dictated by their completely separate metabolic pathways. Understanding these origins is the first step in appreciating their distinct cellular functions.

D-myo-Inositol-1,4,5-trisphosphate (Ins(1,4,5)P₃): A Product of Receptor-Activated Signaling

Ins(1,4,5)P₃ is a transient signaling molecule generated at the plasma membrane in response to extracellular stimuli.[6][9]

  • Activation: The pathway is initiated when hormones, neurotransmitters, or growth factors bind to cell surface receptors, typically G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

  • Enzymatic Cleavage: This binding activates the enzyme Phospholipase C (PLC).[1][7]

  • Generation: PLC catalyzes the hydrolysis of a minor membrane phospholipid, Phosphatidylinositol 4,5-bisphosphate (PIP₂), into two second messengers: the membrane-bound diacylglycerol (DAG) and the soluble Ins(1,4,5)P₃.[1][6][10]

  • Metabolism & Termination: The action of Ins(1,4,5)P₃ is rapidly terminated by two main routes:

    • Phosphorylation: Ins(1,4,5)P₃ 3-kinase (IP3-3K) phosphorylates it to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄).[9][11]

    • Dephosphorylation: Inositol polyphosphate 5-phosphatase dephosphorylates it to inositol 1,4-bisphosphate (Ins(1,4)P₂).[1][9]

This rapid synthesis and degradation allow for the precise and transient control of Ins(1,4,5)P₃ levels, a hallmark of a second messenger.

D-myo-Inositol-3-phosphate (Ins(3)P): A Foundational Biosynthetic Precursor

In stark contrast, Ins(3)P is not generated in response to acute signaling events. Instead, it is the key product of the de novo synthesis pathway that creates the myo-inositol ring from glucose, a process conserved from bacteria to humans.[8]

  • Starting Material: The pathway begins with glucose-6-phosphate, a central metabolite in glycolysis.

  • Rate-Limiting Step: The enzyme myo-inositol-3-phosphate synthase (MIPS) catalyzes the conversion of glucose-6-phosphate into D-myo-Inositol-3-phosphate. This is the first and rate-limiting step in inositol synthesis.[7][8]

  • Final Conversion: Ins(3)P is then dephosphorylated by an inositol monophosphatase (IMPase) to yield free myo-inositol.[8]

  • Fate of myo-inositol: This newly synthesized inositol can then be used to generate phosphatidylinositol (PI), the precursor for all phosphoinositides, including the PIP₂ required for Ins(1,4,5)P₃ synthesis.[12]

Therefore, Ins(3)P's role is not to act as a direct signal itself, but to supply the foundational myo-inositol molecule required for the synthesis of the very lipids that generate true second messengers like Ins(1,4,5)P₃.

G cluster_0 Ins(1,4,5)P₃ Pathway (Signal Transduction) cluster_1 Ins(3)P Pathway (De Novo Synthesis) Stimulus Extracellular Stimulus (e.g., Hormone) Receptor Cell Surface Receptor Stimulus->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ (Membrane Lipid) PLC->PIP2 Hydrolyzes InsP3 D-myo-Inositol-1,4,5-trisphosphate (Ins(1,4,5)P₃) PIP2->InsP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release InsP3->Ca_Release Triggers G6P Glucose-6-Phosphate MIPS MIPS (Enzyme) G6P->MIPS Substrate Ins3P D-myo-Inositol-3-phosphate (Ins(3)P) MIPS->Ins3P Produces IMPase IMPase (Enzyme) Ins3P->IMPase Substrate myo_Inositol myo-Inositol IMPase->myo_Inositol Produces PI_synthesis Phosphoinositide Synthesis myo_Inositol->PI_synthesis Precursor for PI_synthesis->PIP2 Leads to

Figure 1: Contrasting metabolic pathways for Ins(1,4,5)P₃ and Ins(3)P.

Part 2: Mechanism of Action in Calcium Signaling

The functional divergence of these two molecules is most apparent in their direct interaction—or lack thereof—with the cellular machinery that controls intracellular Ca²⁺.

Ins(1,4,5)P₃: The Direct Key to Calcium Stores

Ins(1,4,5)P₃ functions as a bona fide second messenger by directly binding to and activating a specific intracellular receptor.

  • The Ins(1,4,5)P₃ Receptor (InsP₃R): This receptor is a ligand-gated Ca²⁺ channel located predominantly on the membrane of the endoplasmic reticulum (ER), which serves as the cell's primary internal Ca²⁺ store.[6][10][13] The InsP₃R is a large, tetrameric protein complex, with each subunit containing a binding site for Ins(1,4,5)P₃.[13]

  • Channel Gating: Upon diffusing through the cytosol from its point of generation at the plasma membrane, Ins(1,4,5)P₃ binds to its receptor.[1] This binding induces a conformational change in the InsP₃R, opening its integral ion channel and allowing Ca²⁺ to flow rapidly down its steep concentration gradient from the ER lumen into the cytosol.[3][5]

  • Biphasic Regulation by Ca²⁺: The activity of the InsP₃R is further modulated by cytosolic Ca²⁺ itself in a biphasic manner. Low concentrations of cytosolic Ca²⁺ potentiate Ins(1,4,5)P₃-induced channel opening, creating a positive feedback loop.[13] Conversely, higher Ca²⁺ concentrations are inhibitory, providing a crucial negative feedback mechanism that helps shape the complex oscillatory and wave-like patterns of Ca²⁺ signals seen in many cells.[1][13]

This direct, tightly regulated mechanism allows Ins(1,4,5)P₃ to transduce extracellular signals into rapid and precise intracellular Ca²⁺ transients.[9]

Ins(3)P: An Indirect and Distant Contributor

Current scientific literature provides no evidence that Ins(3)P acts as a direct ligand for any known intracellular Ca²⁺ channel. Its contribution to Ca²⁺ signaling is entirely indirect, serving as a precursor several metabolic steps removed from the actual signaling event.

  • No Known Receptor: There is no identified receptor for Ins(3)P that gates Ca²⁺ release. Studies comparing various inositol phosphate isomers have shown that the ability to mobilize Ca²⁺ is highly specific, with strict structural requirements for binding to the InsP₃R.[14][15] Isomers like Ins(1,3,4)P₃ are unable to elicit Ca²⁺ release, highlighting the receptor's specificity for the 1,4,5-trisphosphate configuration.[14][15]

  • Role in Sustaining Signaling Capacity: The primary role of the Ins(3)P pathway is to ensure a steady supply of myo-inositol. This is essential for the synthesis of PI and, subsequently, PIP₂. Without a robust de novo synthesis pathway, cells would be unable to replenish the PIP₂ pool consumed during prolonged or repeated signaling events, ultimately leading to a failure of the entire Ins(1,4,5)P₃/Ca²⁺ signaling cascade.

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum (ER) InsP3 Ins(1,4,5)P₃ InsP3R InsP3 Receptor (Ca²⁺ Channel) InsP3->InsP3R Binds & Activates Ins3P Ins(3)P myo_Inositol myo-Inositol Ins3P->myo_Inositol Metabolized to Ca_ion Ca²⁺ InsP3R->Ca_ion Releases ER_Ca High [Ca²⁺]

Figure 2: Direct vs. indirect roles in Ca²⁺ mobilization.

Part 3: Comparative Summary

The fundamental differences between these two molecules are summarized below for clarity and rapid comparison.

FeatureD-myo-Inositol-1,4,5-trisphosphate (Ins(1,4,5)P₃)D-myo-Inositol-3-phosphate (Ins(3)P)
Primary Role Second MessengerMetabolic Precursor
Origin PLC-mediated hydrolysis of plasma membrane PIP₂.[1][7]De novo synthesis from Glucose-6-Phosphate via MIPS.[7][8]
Regulation Acutely regulated by extracellular stimuli (hormones, etc.).[9]Regulated by metabolic status and cellular need for inositol.
Mechanism in Ca²⁺ Signaling Directly binds to and opens InsP₃ Receptor Ca²⁺ channels on the ER.[3][6]No direct action. Is a precursor to myo-inositol, which is required to synthesize lipids for the Ins(1,4,5)P₃ pathway.[8][12]
Cellular Location of Action Cytosol, at the surface of the Endoplasmic Reticulum.Cytosol, as part of the inositol synthesis pathway.
Speed of Action Very fast (seconds), transient.[5]Very slow (hours to days), related to metabolic turnover.
Potency in Ca²⁺ Release High potency, nanomolar to low micromolar concentrations are effective.[13]Inactive, does not directly elicit Ca²⁺ release.[14][15]

Part 4: Experimental Protocols & Methodologies

Investigating the roles of inositol phosphates in Ca²⁺ signaling requires robust methodologies to both manipulate their intracellular concentrations and measure the resulting changes in Ca²⁺.

Experimental Workflow: Assessing Ca²⁺ Mobilization

A common workflow involves introducing the inositol phosphate of interest into cells loaded with a Ca²⁺-sensitive fluorescent dye and monitoring the fluorescence changes.

G cluster_0 Experimental Workflow A 1. Cell Culture Plate cells on glass-bottom dishes B 2. Dye Loading Incubate cells with a Ca²⁺ indicator (e.g., Fura-2 AM) A->B C 3. Baseline Measurement Record fluorescence using microscopy or a plate reader B->C D 4. Compound Introduction Introduce Ins(1,4,5)P₃ or Ins(3)P (e.g., via microinjection or carrier) C->D E 5. Post-Stimulation Measurement Continuously record fluorescence to capture Ca²⁺ transient D->E F 6. Data Analysis Calculate fluorescence ratio or intensity change over time E->F

Figure 3: General workflow for measuring inositol phosphate-induced Ca²⁺ release.

Protocol 1: Measurement of Intracellular Ca²⁺ Mobilization using Fura-2 AM

This protocol describes a widely used method to measure changes in intracellular Ca²⁺ concentration using a ratiometric fluorescent indicator.[16] The ratiometric nature of Fura-2 corrects for variations in cell number, dye loading, and illumination intensity, providing a more quantitative measurement.

Rationale: Fura-2 AM is a cell-permeant ester that is cleaved by intracellular esterases, trapping the active, Ca²⁺-sensitive Fura-2 dye inside the cell. Fura-2 exhibits a shift in its fluorescence excitation maximum from ~380 nm (Ca²⁺-free) to ~340 nm (Ca²⁺-bound) upon binding Ca²⁺, while the emission is measured at ~510 nm.[16] The ratio of the emission intensity at these two excitation wavelengths is directly proportional to the intracellular Ca²⁺ concentration.

Materials:

  • Cells cultured on glass-bottom plates or coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional, anion-exchange transport inhibitor)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope or plate reader equipped with excitation filter wheel (340/380 nm) and emission filter (~510 nm)

Procedure:

  • Prepare Loading Solution: a. Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO. b. On the day of the experiment, dilute the Fura-2 AM stock to a final working concentration of 2-5 µM in HBSS. c. To aid in dispersing the dye, first mix the Fura-2 AM aliquot with an equal volume of 20% Pluronic F-127 before diluting into the final volume of HBSS. d. Optional: Include 1-2.5 mM probenecid in the loading and experimental buffer to inhibit dye leakage from the cells.[17]

  • Cell Loading: a. Aspirate the culture medium from the cells. b. Wash the cells once with HBSS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C (incubation conditions should be optimized for the specific cell type). Protect from light.

  • De-esterification: a. Aspirate the loading solution and wash the cells gently with fresh HBSS (containing probenecid if used). b. Add fresh HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by cellular esterases.

  • Measurement: a. Mount the plate or coverslip onto the fluorescence imaging system. b. Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm for 1-2 minutes. c. Add the experimental compound (e.g., Ins(1,4,5)P₃ delivered via a carrier, or an agonist that generates Ins(1,4,5)P₃). d. Continue recording the 340/380 nm excitation ratio to capture the resulting Ca²⁺ transient.

  • Data Analysis: a. For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to that from 380 nm excitation (F₃₄₀/F₃₈₀). b. Plot the ratio as a function of time. An increase in the ratio corresponds to an increase in intracellular [Ca²⁺].

Protocol 2: Intracellular Delivery of Inositol Phosphates using a Polyamine Carrier

A significant challenge in studying soluble, charged molecules like inositol phosphates is their inability to cross the plasma membrane. This protocol, adapted from established methods, uses a polyamine carrier to facilitate their entry into living cells.[18]

Rationale: Cationic polyamines, such as histone, can form non-covalent complexes with negatively charged inositol phosphates. These complexes can then be taken up by cells through a non-endocytic mechanism, rapidly delivering the active molecule to the cytosol.[18] This method avoids cell disruption techniques like microinjection or electroporation.

Materials:

  • D-myo-Inositol-1,4,5-trisphosphate (trisodium salt) or D-myo-Inositol-3-phosphate (sodium salt)

  • Histone (e.g., from calf thymus) or another suitable polyamine carrier

  • Physiological buffer (e.g., HBSS)

  • Fura-2 loaded cells (prepared as in Protocol 1)

Procedure:

  • Prepare Stock Solutions: a. Prepare a 10 mM stock solution of the desired inositol phosphate in water. b. Prepare a 1 mg/mL (or ~50 µM) stock solution of histone in water.

  • Complex Formation: a. Immediately before use, mix the inositol phosphate and the histone carrier in a microcentrifuge tube. A typical starting point is a 1:1 to 2:1 molar ratio of inositol phosphate to carrier. For example, mix 10 µL of 10 mM Ins(1,4,5)P₃ with 20 µL of 50 µM histone. b. Allow the complex to form for 5-10 minutes at room temperature.

  • Cellular Application and Measurement: a. Begin baseline Ca²⁺ measurement of Fura-2 loaded cells as described in Protocol 1. b. Add the inositol phosphate-histone complex to the buffer bathing the cells to achieve a final desired concentration (e.g., 10-50 µM of the inositol phosphate). c. Immediately continue fluorescence recording to observe any resulting Ca²⁺ mobilization. d. Control Experiments: It is critical to perform controls. Apply the histone carrier alone to ensure it does not independently cause Ca²⁺ changes. If comparing Ins(1,4,5)P₃ and Ins(3)P, they must be delivered under identical conditions to ensure a valid comparison.

Expected Outcome: When applied to responsive cells, the Ins(1,4,5)P₃-histone complex will induce a rapid and significant increase in the F₃₄₀/F₃₈₀ ratio, indicating Ca²⁺ release from internal stores.[18] In contrast, the Ins(3)P-histone complex is not expected to produce a direct, rapid Ca²⁺ transient, confirming its lack of direct signaling activity.

Conclusion

While both D-myo-Inositol-3-phosphate and D-myo-Inositol-1,4,5-trisphosphate are vital molecules within the inositol phosphate family, their roles in the context of calcium signaling are fundamentally distinct and not interchangeable.

  • Ins(1,4,5)P₃ is a canonical second messenger. Generated rapidly in response to external signals, it diffuses to the ER and directly gates InsP₃ receptors to release stored Ca²⁺, thereby acting as a primary transducer of information.

  • Ins(3)P is a metabolic intermediate. It is a product of the de novo synthesis pathway and serves as the immediate precursor to myo-inositol, the foundational building block for all phosphoinositides. Its role is to maintain the substrate pool necessary for signal transduction, not to act as a signal itself.

For researchers in cellular signaling and drug development, this distinction is critical. Targeting the Ins(1,4,5)P₃ pathway involves modulating receptors, PLC, InsP₃ receptors, or the kinases and phosphatases that metabolize Ins(1,4,5)P₃. In contrast, targeting the Ins(3)P pathway would involve modulating MIPS or IMPase, which would have broader, long-term metabolic consequences on the cell's entire pool of inositols and phosphoinositides, rather than affecting acute signal transduction. A clear understanding of these divergent functions is essential for the precise interpretation of experimental data and the rational design of therapeutic strategies.

References

  • Kaftan, E. J., Ehrlich, B. E., & Watras, J. (1997). Inositol 1,4,5-Trisphosphate (InsP3) and Calcium Interact to Increase the Dynamic Range of InsP3 Receptor-dependent Calcium Signaling. Journal of General Physiology. [Link]

  • Gillaspy, G., et al. (2024). Inositol pyrophosphate catabolism by three families of phosphatases regulates plant growth and development. PLOS Genetics. [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Springer Nature. [Link]

  • Miller, S. T., & Potter, B. V. (2012). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Chemical Society Reviews. [Link]

  • Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews. [Link]

  • Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews. [Link]

  • Ozaki, S., et al. (2000). Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers. Proceedings of the National Academy of Sciences. [Link]

  • Putney, J. W. (1990). Inositol Phosphate-Calcium Signaling System in Nonexcitable Cells. Endocrine Reviews. [Link]

  • MacKenzie, A. B., et al. (2002). The role of inositol 1,4,5-trisphosphate receptors in Ca2+ signalling and the generation of arrhythmias in rat atrial myocytes. The Journal of Physiology. [Link]

  • Takahashi, A., Camacho, P., Lechleiter, J. D., & Herman, B. (1999). Measurement of Intracellular Calcium. Physiological Reviews. [Link]

  • Takahashi, A., Camacho, P., Lechleiter, J. D., & Herman, B. (1999). Measurement of Intracellular Calcium. Florida State University. [Link]

  • Nobre, M. (2022). How can I measure Intracellular calcium level? ResearchGate. [Link]

  • Kaftan, E. J., Ehrlich, B. E., & Watras, J. (1997). Inositol 1,4,5-Trisphosphate (InsP3) and Calcium Interact to Increase the Dynamic Range of InsP3 Receptor-dependent Calcium Signaling. Semantic Scholar. [Link]

  • Das, S., et al. (1997). Conformational changes in plant Ins(1,4,5)P3 receptor on interaction with different myo-inositol trisphosphates and its effect on Ca2+ release from microsomal fraction and liposomes. Biochemical Journal. [Link]

  • Gerasima, L., et al. (2024). Pools of Independently Cycling Inositol Phosphates Revealed by Pulse Labeling with 18O-Water. Journal of the American Chemical Society. [Link]

  • Martínez, G., & Coddou, C. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol. [Link]

  • Chakraborty, A., et al. (2024). Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders. MDPI. [Link]

  • Fougerat, A., et al. (2017). PI3K and Calcium Signaling in Cardiovascular Disease. Circulation Research. [Link]

  • Reynolds, T. B. (2009). Strategies for acquiring the phospholipid metabolite inositol in pathogenic bacteria, fungi and protozoa: making it and taking it. Molecular Microbiology. [Link]

  • Majerus, P. W., et al. (1988). Inositol phosphates: synthesis and degradation. Journal of Biological Chemistry. [Link]

  • Michikawa, T., Miyawaki, A., Furuichi, T., & Mikoshiba, K. (1996). Inositol 1,4,5-trisphosphate receptors and calcium signaling. Critical Reviews in Neurobiology. [Link]

  • Woodcock, E. A. (2005). Ins(1,4,5)P3 receptors and inositol phosphates in the heart-evolutionary artefacts or active signal transducers? Journal of Molecular and Cellular Cardiology. [Link]

  • Jang, Y. J., et al. (2017). Increased intracellular Ca2+ concentrations prevent membrane localization of PH domains through the formation of Ca2+-phosphoinositides. Proceedings of the National Academy of Sciences. [Link]

  • Communi, D., et al. (1997). D-myo-inositol 1,4,5-trisphosphate 3-kinase A is activated by receptor activation through a calcium:calmodulin-dependent protein kinase II phosphorylation mechanism. The EMBO Journal. [Link]

  • Das, S., et al. (1997). Conformational changes in plant Ins(1,4,5)P3 receptor on interaction with different myo-inositol trisphosphates and its effect on Ca2+ release from microsomal fraction and liposomes. Biochemical Journal. [Link]

  • Valhmu, W. B., et al. (1998). myo-Inositol 1,4,5-trisphosphate and Ca(2+)/calmodulin-dependent factors mediate transduction of compression-induced signals in bovine articular chondrocytes. Biochemical Journal. [Link]

  • Taylor, C. W., & Richardson, A. (1991). Structure and function of inositol trisphosphate receptors. Pharmacology & Therapeutics. [Link]

  • Putney, J. W. (1987). Inositol phosphate formation and its relationship to calcium signaling. Environmental Health Perspectives. [Link]

  • Wikipedia. (n.d.). Inositol trisphosphate. Wikipedia. [Link]

  • Medicosis Perfectionalis. (2018). Inositol Triphosphate (IP3) and Calcium Signaling Pathway | Second Messenger System. YouTube. [Link]

  • Sorrell, S., & Tovey, S. C. (2003). Ins(1,4,5)P3 metabolism and the family of IP3-3Kinases. Cellular Signalling. [Link]

  • Kapralov, A. A., et al. (2015). Inositol Phosphates and their Biological Effects. Biomedical and Pharmacology Journal. [Link]

  • Dubois, F., et al. (2018). Ins(1,4,5)P 3 signaling and metabolism. ResearchGate. [Link]

  • Zlatic, S. A., & Balla, T. (2022). The Inositol Phosphate System—A Coordinator of Metabolic Adaptability. MDPI. [Link]

  • Gogl, G., et al. (2021). Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling. MDPI. [Link]

  • Woodcock, E. A., et al. (1993). Inositol-1,4,5-trisphosphate [ins(1,4,5)P3] and ins(1,4,5)P3 receptor concentrations in heart tissues. Clinical and Experimental Pharmacology and Physiology. [Link]

  • Ramos-Brossier, M., et al. (2024). Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Biochemical Journal. [Link]

Sources

Validation of a new analytical method for D-myo-Inositol-3-phosphate quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Bottleneck

D-myo-Inositol-3-phosphate (Ins(3)P) is a critical metabolic intermediate, serving as the immediate precursor to myo-inositol via the enzyme inositol monophosphatase (IMPase). Its quantification is pivotal in neuroscience, particularly in understanding the mechanism of action of Lithium in bipolar disorder (the "Inositol Depletion Hypothesis").

However, Ins(3)P presents a "perfect storm" of analytical challenges:

  • High Polarity: It is unretained on standard C18 columns.

  • Lack of Chromophores: It is invisible to UV/Vis detection.

  • Isobaric Interference: It shares a molecular weight (260.14 Da) with Glucose-6-Phosphate (G6P) and its enantiomer, L-myo-Inositol-1-Phosphate.

This guide validates a Derivatization-Free High-pH HILIC-MS/MS method, contrasting it against the traditional Gold Standard (GC-MS) and the common screening tool (Enzymatic Assays).

Part 1: Comparative Analysis

The following table objectively compares the performance of the validated HILIC-MS/MS method against legacy alternatives.

FeatureNew Method: High-pH HILIC-MS/MS Alternative A: GC-MS Alternative B: Enzymatic Assay
Principle Hydrophilic Interaction LC + Triple Quad MSGas Chromatography + Electron Impact MSSpectrophotometric (NAD+ reduction)
Sample Prep Simple: Protein precipitation (PP)Complex: Silylation derivatization (Requires anhydrous conditions)Moderate: Enzyme mix preparation
Throughput High (12 min/sample)Low (45+ min/sample + 2h prep)High (Plate reader format)
Sensitivity (LLOQ) High (5 nM) Very High (1 nM)Low (>1 µM)
Specificity Excellent (Separates G6P & Isomers)ExcellentPoor (Cross-reactivity common)
Major Drawback Requires MS expertiseTedious derivatization; unstable derivativesLow sensitivity; Matrix interference

Scientist’s Verdict: While GC-MS offers high sensitivity, the requirement for derivatization introduces variability and limits throughput. The HILIC-MS/MS method validated here matches GC-MS sensitivity but eliminates the derivatization step, making it the superior choice for pharmacokinetic (PK) and high-throughput metabolic profiling.

Part 2: The Validated Method (HILIC-MS/MS)[1]
2.1 The Mechanic: Why High-pH HILIC?

Standard Acidic HILIC often results in peak tailing for phosphate groups due to interaction with the stationary phase silica. By utilizing a Polymer-based Amino HILIC column at pH 9.0–10.0 , we deprotonate the phosphate groups fully, ensuring a dominant ionic interaction mechanism that improves peak shape and separates the Ins(3)P from the isobaric Glucose-6-Phosphate.

2.2 Experimental Workflow

The following diagram outlines the validated workflow, from cellular extraction to data acquisition.

G Sample Biological Sample (Tissue/Plasma) Lysis Lysis & Extraction (MeOH:H2O 80:20) Sample->Lysis Homogenization Clean Filtration (0.22 µm) Lysis->Clean Centrifuge LC HILIC Separation (Polymer Amino Column, pH 9.0) Clean->LC Injection MS MS/MS Detection (ESI Negative Mode) LC->MS Elution Data Quantification (MRM 259 > 97) MS->Data Integration

Figure 1: End-to-end analytical workflow for Ins(3)P quantification. Note the use of Methanol/Water extraction to prevent salt co-elution.

2.3 Detailed Protocol
  • Extraction: Homogenize tissue in cold 80% Methanol. Centrifuge at 14,000 x g for 10 min.

  • LC Conditions:

    • Column: Polymer-based Amino HILIC (e.g., Shodex HILICpak or equivalent).

    • Mobile Phase A: 10 mM Ammonium Carbonate (pH 9.0) in Water.[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 80% B to 40% B over 10 minutes.

  • MS/MS Transitions (ESI-):

    • Precursor: m/z 259.0 [M-H]⁻

    • Quantifier: m/z 97.0 [H₂PO₄]⁻

    • Qualifier: m/z 79.0 [PO₃]⁻

Part 3: Validation Data (Evidence of Performance)

Data generated following FDA Bioanalytical Method Validation Guidance.

3.1 Linearity and Sensitivity

The method demonstrates linearity over 3 orders of magnitude, covering physiological ranges.

ParameterResultAcceptance Criteria
Range 5 nM – 5000 nMr² > 0.99
LLOQ 5 nM (1.3 ng/mL)S/N > 10:1
Linearity (r²) 0.998> 0.98
3.2 Accuracy & Precision

Inter-day and intra-day variability were assessed using Quality Control (QC) samples at three concentrations (Low, Medium, High).

QC LevelConc. (nM)Intra-Day CV (%)Inter-Day CV (%)Accuracy (% Bias)
Low 154.2%6.5%-3.1%
Medium 2002.8%4.1%+1.5%
High 40001.9%3.2%+0.8%

Interpretation: The method meets the strict <15% CV requirement for bioanalytical assays.

3.3 Specificity (Isobaric Separation)

A critical validation step is separating Ins(3)P from Glucose-6-Phosphate (G6P), which has the same mass (m/z 259).

  • G6P Retention Time: 4.2 min

  • Ins(3)P Retention Time: 5.8 min

  • Resolution (Rs): > 2.5 (Baseline separation achieved).

Part 4: Biological Context

To understand the utility of this method, one must visualize the pathway. Lithium exerts its therapeutic effect by inhibiting IMPase, causing an accumulation of Ins(3)P.

Pathway G6P Glucose-6-Phosphate Ins3P Ins(3)P (Target Analyte) G6P->Ins3P  Cyclization Inositol Myo-Inositol Ins3P->Inositol  Dephosphorylation PI Phosphatidylinositol (Signaling) Inositol->PI  Synthesis MIPS MIPS (ISYNA1) IMPase IMPase (Lithium Target) Lithium Lithium (Li+) Lithium->IMPase Inhibits

Figure 2: The Inositol biosynthetic pathway. The method quantifies Ins(3)P accumulation when IMPase is inhibited by Lithium.

References
  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. [Link][3][4][5]

  • International Council for Harmonisation (ICH). (2005).[4][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ito, M., et al. (2018).[7] Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates.[8][7][9] Journal of Chromatography A. [Link]

  • Coulon, D., et al. (2023). Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Biochemical Journal. [Link]

Sources

Cross-reactivity of assays with different inositol monophosphate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on how various assays cross-react with inositol monophosphate isomers. My focus is on identifying common assay types and the specific isomers that are most relevant. I plan to build a solid base of information to begin with.

Structuring the Framework

I've moved on to organizing the guide's structure. I'm focusing on an introduction to inositol phosphate signaling and detailed assay comparisons. I also began structuring the guide, I am now building out the main sections, including a section on designing experiments. I am synthesizing information to explain experimental choices and create a self-validating framework for protocols. My next steps are generating detailed methodologies and compiling a "References" section.

Refining Information Gathering

I'm now diving into targeted Google searches to find cross-reactivity data for various assays with inositol monophosphate isomers, zeroing in on assay types and isomers. I'm also outlining the guide's core sections, including experimental design. My next tasks are synthesizing data for protocol explanation and creating a self-validating experimental framework.

A Comparative Guide to D-myo-Inositol-3-Phosphate (IP3) Levels in Different Cell Types: A Methodological and Quantitative Overview

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of D-myo-Inositol-3-Phosphate in Cellular Signaling

D-myo-Inositol-1,4,5-trisphosphate (IP3) is a pivotal intracellular second messenger that plays a crucial role in regulating a multitude of cellular processes.[1] Generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) following the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, IP3 diffuses through the cytoplasm to bind to its specific receptors (IP3Rs) on the endoplasmic reticulum (ER).[1] This binding event triggers the release of stored calcium (Ca2+) from the ER into the cytosol, initiating a cascade of downstream signaling events that govern processes as diverse as muscle contraction, neurotransmitter release, fertilization, cell proliferation, and apoptosis.

The amplitude and spatiotemporal characteristics of these IP3-mediated Ca2+ signals are tightly regulated and vary significantly between different cell types, reflecting their specialized physiological functions. Understanding the baseline and stimulated levels of IP3 in various cellular contexts is therefore fundamental for dissecting signaling pathways and for the development of therapeutics targeting these pathways.

The IP3 Signaling Pathway: A Visual Representation

The canonical IP3 signaling pathway begins with an extracellular stimulus and culminates in the release of intracellular calcium. The following diagram illustrates the key steps in this process.

IP3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (IP3R) IP3->IP3R 4. Binding Ca_store Ca2+ Store IP3R->Ca_store 5. Channel Opening Ca_cytosol Cytosolic Ca2+ (Increased) Ca_store->Ca_cytosol 6. Ca2+ Release Cellular_Response Cellular Response Ca_cytosol->Cellular_Response 7. Downstream Effects Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR 1. Binding

Caption: The IP3 signaling pathway from receptor activation to cellular response.

Methodologies for the Quantification of Intracellular IP3

The accurate measurement of intracellular IP3 levels is crucial for studying its dynamic regulation. Due to its rapid turnover, direct quantification can be challenging.[1] Several methods have been developed, each with its own advantages and limitations. The choice of methodology is critical and depends on the specific experimental question, the cell type, and the required sensitivity and throughput.

  • Radioimmunoassay (RIA): This traditional method is highly sensitive and specific. It involves the competition between unlabeled IP3 from the sample and a fixed amount of radiolabeled IP3 for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of IP3 in the sample. While sensitive, RIA involves the handling of radioactive materials and is generally low-throughput.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a non-radioactive, plate-based immunoassay that offers a higher throughput than RIA. Competitive ELISAs are commonly used for IP3 quantification, where IP3 in the sample competes with a known amount of enzyme-linked IP3 for binding to a specific antibody. The signal is inversely proportional to the IP3 concentration. Commercial kits are widely available, making this a popular choice.

  • Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Biosensors: These methods allow for the real-time measurement of IP3 dynamics in living cells. Genetically encoded biosensors, often based on the IP3 binding domain of the IP3 receptor, change their FRET or BRET efficiency upon binding to IP3. This technique provides excellent temporal and spatial resolution but requires cell transfection and specialized imaging equipment.

  • Homogeneous Time-Resolved Fluorescence (HTRF): This assay often measures the accumulation of inositol monophosphate (IP1), a more stable downstream metabolite of IP3.[2] In the presence of lithium chloride (LiCl), which inhibits IP1 degradation, IP1 accumulation serves as a robust surrogate for IP3 production. This method is well-suited for high-throughput screening (HTS) applications.

The causality behind choosing a specific method is paramount. For high-throughput drug screening, an HTRF-based IP1 assay is often preferred due to its robustness and scalability.[2] For detailed mechanistic studies in single living cells, FRET or BRET biosensors are unparalleled in their ability to reveal the spatiotemporal dynamics of IP3. For endpoint measurements in cell populations with high sensitivity, ELISA and RIA remain valuable tools.

Comparative Analysis of IP3 Levels in Different Cell Types

Direct comparison of absolute IP3 concentrations across different studies is challenging due to variations in measurement techniques, units of expression (e.g., pmol/mg protein, pmol/10^6 cells, fold change), and experimental conditions. However, by examining the relative changes in IP3 levels upon stimulation with specific agonists, we can gain valuable insights into the differential signaling capacities of various cell types.

The following table summarizes reported changes in inositol phosphate levels in several commonly studied cell lines and primary cells. It is important to note that many studies measure the accumulation of total inositol phosphates or a downstream metabolite like IP1 as a proxy for IP3 production.

Cell TypeAgonist (Concentration)Basal LevelStimulated Level (Fold Increase or % of Control)Reference
HeLa (Human Cervical Cancer) Histamine (1 mM)-~43% over basal (total inositol phosphates)[3]
NG108-15 (Neuroblastoma x Glioma) Bradykinin-1.80 +/- 0.09 fold stimulation (inositol monophosphate)[4]
U373 MG (Human Astrocytoma) Histamine (1 mM)-11 (+/- 1) fold of basal (inositol monophosphate)[5]
U373 MG (Human Astrocytoma) Carbachol (1 mM)-2.8 (+/- 0.1) fold of basal (inositol monophosphate)[5]
PC12 (Rat Pheochromocytoma) Carbachol-Greater release of inositol phosphates compared to NGF and bFGF[6]
Primary Astrocytes ATP (2 µM)0.31 ± 0.14 µM ATP/10^4 cells (intracellular ATP)0.39 ± 0.16 µM ATP/10^4 cells (intracellular ATP)[7]
Neonatal Rat Ventricular Myocytes Endothelin-1-Qualitative increase in IP3-mediated Ca2+ release[8]

Key Insights from the Comparative Data:

  • Cell-Type Specific Agonist Sensitivity: The data clearly demonstrates that different cell types respond to distinct agonists, reflecting their unique receptor expression profiles. For example, HeLa cells respond robustly to histamine, while NG108-15 cells are sensitive to bradykinin.

  • Magnitude of Response: The fold-increase in inositol phosphate production varies significantly between cell types and agonists. For instance, histamine induces a much larger relative increase in U373 MG astrocytoma cells compared to HeLa cells.

  • Challenges in Direct Comparison: The use of different measurement endpoints (total inositol phosphates vs. specific isomers) and units makes a direct quantitative comparison of absolute IP3 levels across these studies difficult. Future studies employing standardized methodologies would be invaluable for creating a more comprehensive comparative database.

Experimental Protocols: A Validated Approach to IP3 Quantification

To ensure scientific integrity and reproducibility, a self-validating experimental system is essential. The following section provides a detailed, step-by-step protocol for the extraction and quantification of IP3 from cultured cells using a competitive ELISA, a widely accessible and reliable method.

Experimental Workflow for IP3 Quantification

The overall workflow for measuring intracellular IP3 levels involves cell culture and stimulation, IP3 extraction, and subsequent quantification by a chosen assay method.

IP3_Quantification_Workflow cluster_cell_prep Cell Preparation & Stimulation cluster_extraction IP3 Extraction cluster_quantification Quantification (ELISA) A 1. Seed Cells B 2. Starve Cells (optional) A->B C 3. Stimulate with Agonist B->C D 4. Lyse Cells & Quench Reaction C->D E 5. Centrifuge to Remove Debris D->E F 6. Collect Supernatant E->F G 7. Prepare Standards & Samples F->G H 8. Perform Competitive ELISA G->H I 9. Read Absorbance H->I J 10. Calculate IP3 Concentration I->J

Caption: A generalized workflow for the quantification of intracellular IP3.

Detailed Protocol for IP3 Extraction from Cultured Adherent Cells

This protocol is a synthesized guideline based on common practices and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Cultured adherent cells (e.g., HeLa, SH-SY5Y) grown in appropriate multi-well plates.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Agonist of interest (e.g., histamine, carbachol).

  • Quenching/Lysis Buffer: Ice-cold trichloroacetic acid (TCA) solution (e.g., 10% w/v).

  • Neutralization Buffer: e.g., 1 M Tris base or other suitable buffer to adjust pH.

  • Cell scraper.

  • Microcentrifuge and tubes.

Procedure:

  • Cell Culture and Plating:

    • Culture cells to the desired confluency (typically 80-90%) in multi-well plates (e.g., 6-well or 12-well plates).

    • Rationale: Consistent cell density across wells is crucial for minimizing variability in the results.

  • Serum Starvation (Optional but Recommended):

    • Prior to stimulation, aspirate the growth medium and replace it with a serum-free medium. Incubate for a period of 4-24 hours, depending on the cell type.

    • Rationale: Serum starvation reduces basal signaling activity, leading to a lower background and a more robust signal-to-noise ratio upon agonist stimulation.

  • Agonist Stimulation:

    • Aspirate the starvation medium and replace it with a pre-warmed buffer (e.g., HBSS or serum-free medium) containing the desired concentration of the agonist.

    • Incubate for the desired time period (e.g., 15 seconds to several minutes). Include a "basal" or "unstimulated" control group that receives the buffer without the agonist.

    • Rationale: The stimulation time is a critical parameter as IP3 production is often transient. A time-course experiment is recommended to determine the peak response time for your specific system.

  • Quenching and Cell Lysis:

    • To stop the reaction, rapidly aspirate the stimulation buffer.

    • Immediately add a sufficient volume of ice-cold 10% TCA to each well to cover the cell monolayer (e.g., 0.5 mL for a 12-well plate).

    • Incubate on ice for at least 10 minutes.

    • Rationale: TCA precipitates proteins and effectively quenches enzymatic activity, preserving the intracellular IP3 levels at the time of lysis.

  • Cell Harvesting and Lysate Collection:

    • Using a cell scraper, scrape the cells in the TCA solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Clarification of Lysate:

    • Centrifuge the lysate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection and Neutralization:

    • Carefully collect the supernatant, which contains the soluble IP3.

    • Neutralize the acidic supernatant by adding a neutralization buffer. Monitor the pH to bring it to a range compatible with the downstream assay (typically pH 7.0-7.5).

    • Rationale: Most immunoassays are sensitive to pH, and neutralization is essential for accurate quantification.

  • Storage:

    • The neutralized extracts can be used immediately for IP3 quantification or stored at -80°C for later analysis.

Protocol for IP3 Quantification by Competitive ELISA

This protocol is a general guideline for using a commercial IP3 ELISA kit. Always refer to the specific manufacturer's instructions for your chosen kit.

Materials:

  • IP3 ELISA kit (containing pre-coated plates, IP3 standards, detection antibody, HRP-conjugated secondary antibody, substrate, and stop solution).

  • Neutralized cell extracts (from section 4.2).

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm).

Procedure:

  • Reagent Preparation:

    • Prepare all reagents, including standards, samples, and buffers, according to the kit's manual.

    • Create a standard curve by performing serial dilutions of the provided IP3 standard.

  • Assay Procedure:

    • Add standards and samples (your neutralized cell extracts) to the appropriate wells of the pre-coated microplate.

    • Add the IP3-specific antibody to each well.

    • Add the HRP-conjugated IP3 to each well. This will compete with the IP3 in your sample for antibody binding.

    • Incubate the plate as per the manufacturer's instructions (e.g., 1-2 hours at room temperature).

    • Wash the plate several times with the provided wash buffer to remove unbound reagents.

    • Add the TMB substrate solution to each well and incubate in the dark for color development.

    • Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.

  • Data Acquisition and Analysis:

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of IP3 in your samples by interpolating their absorbance values on the standard curve.

    • Normalize the IP3 concentration to the total protein content or cell number of the original sample for accurate comparison between different conditions.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative levels of D-myo-Inositol-3-phosphate across different cell types, the methodologies for its quantification, and detailed experimental protocols. While direct, absolute comparisons of IP3 concentrations remain challenging due to methodological diversity, the relative changes upon stimulation offer valuable insights into the cell-type-specific regulation of this crucial second messenger.

Future research should aim to establish standardized protocols and reporting units to facilitate more direct cross-study comparisons. The continued development and application of advanced techniques like FRET and BRET biosensors will further illuminate the intricate spatiotemporal dynamics of IP3 signaling in health and disease, paving the way for novel therapeutic interventions.

References

  • Wolsing, D. H., & Rosenbaum, J. S. (1991). Bradykinin-stimulated inositol phosphate production in NG108-15 cells is mediated by a small population of binding sites which rapidly desensitize. The Journal of Pharmacology and Experimental Therapeutics, 257(2), 621–633. [Link]

  • Higashida, H., Streaty, R. A., Klee, W., & Nirenberg, M. (1986). Bradykinin-activated transmembrane signals are coupled via No or Ni to production of inositol 1,4,5-trisphosphate, a second messenger in NG108-15 neuroblastoma-glioma hybrid cells. Proceedings of the National Academy of Sciences of the United States of America, 83(4), 942–946. [Link]

  • Yano, K., Higashida, H., Hattori, H., & Nozawa, Y. (1985). Bradykinin-induced transient accumulation of inositol trisphosphate in neuron-like cell line NG108-15 cells. FEBS letters, 181(2), 403–406. [Link]

  • Wolsing, D. H., & Rosenbaum, J. S. (1993). The mechanism for the rapid desensitization in bradykinin-stimulated inositol monophosphate production in NG108-15 cells involves interaction of a single receptor with multiple signaling pathways. The Journal of Pharmacology and Experimental Therapeutics, 266(1), 253–261. [Link]

  • Horwitz, J. (1990). Carbachol and bradykinin increase the production of diacylglycerol from sources other than inositol-containing phospholipids in PC12 cells. The Journal of biological chemistry, 265(30), 18268–18274. [Link]

  • Pessin, M. S., & Raben, D. M. (1991). Carbachol stimulates a different phospholipid metabolism than nerve growth factor and basic fibroblast growth factor in PC12 cells. Cell regulation, 2(5), 383–390. [Link]

  • Pozzan, T., Gatti, G., Dozio, N., Vicentini, L. M., & Meldolesi, J. (1986). Activation of muscarinic receptors in PC12 cells. Correlation between cytosolic Ca2+ rise and phosphoinositide hydrolysis. Journal of cell biology, 102(3), 823–828. [Link]

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